Mmp-9-IN-7
Description
The exact mass of the compound N-{2-[(5-chloro-2-methoxyphenyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}acetamide is 394.0324958 g/mol and the complexity rating of the compound is 475. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[5-[2-(5-chloro-2-methoxyanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O2S2/c1-8-14(25-16(18-8)19-9(2)22)12-7-24-15(21-12)20-11-6-10(17)4-5-13(11)23-3/h4-7H,1-3H3,(H,20,21)(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTZTRPBFSCFQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C)C2=CSC(=N2)NC3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Mmp-9-IN-7: A Technical Guide for Researchers
An In-depth Examination of the Potent and Selective MMP-9 Inhibitor
This technical guide provides a comprehensive overview of the chemical and biological properties of Mmp-9-IN-7, a potent inhibitor of matrix metalloproteinase-9 (MMP-9). Designed for researchers, scientists, and drug development professionals, this document details the compound's chemical structure, physicochemical properties, and its inhibitory activity. Furthermore, it outlines key experimental protocols and explores the broader context of MMP-9's role in physiological and pathological processes, providing a foundation for future research and therapeutic development.
Core Chemical and Physical Properties
This compound, with the CAS Number 333746-76-2, is a small molecule inhibitor of MMP-9. Its fundamental properties are summarized in the table below, providing a quick reference for experimental design and data interpretation.
| Property | Value |
| IUPAC Name | N-(2-((5-chloro-2-methoxyphenyl)amino)-4'-methyl-[4,5'-bithiazol]-2'-yl)acetamide |
| Molecular Formula | C₁₆H₁₅ClN₄O₂S₂ |
| Molecular Weight | 410.90 g/mol |
| SMILES Notation | CC1=NC(=C(S1)C2=CSC(=N2)NC3=CC(=CC=C3)Cl)OC)NC(=O)C |
| IC₅₀ | 0.52 μM (in proMMP9/MMP3 P126 activation assay)[1] |
| Appearance | Solid powder |
| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 1 year |
Synthesis and Formulation
This compound was first disclosed in patent WO2012162468, which describes a series of thiazole derivatives as pro-matrix metalloproteinase inhibitors.[1] While the detailed synthesis protocol is outlined within this patent, a general overview involves the coupling of key thiazole intermediates. For laboratory use, this compound is typically supplied as a solid powder and can be dissolved in solvents such as DMSO for the preparation of stock solutions.
Mechanism of Action and Biological Activity
This compound is a potent inhibitor of Matrix Metalloproteinase-9 (MMP-9), an enzyme critically involved in the degradation of the extracellular matrix (ECM). MMPs, a family of zinc-dependent endopeptidases, play a crucial role in various physiological processes, including tissue remodeling, wound healing, and angiogenesis. However, their dysregulation is implicated in numerous pathologies such as cancer, inflammation, and cardiovascular diseases.
The inhibitory activity of this compound was determined in a proMMP9/MMP3 P126 activation assay, demonstrating an IC₅₀ of 0.52 μM.[1] This assay measures the ability of the compound to prevent the activation of the inactive zymogen form of MMP-9 (pro-MMP-9) by MMP-3 (stromelysin-1), a key physiological activator. This suggests that this compound may act by interfering with the conformational changes required for zymogen activation.
The broader implications of MMP-9 inhibition are significant. By preventing the breakdown of the ECM, particularly type IV collagen which is a major component of the basement membrane, MMP-9 inhibitors can potentially impede cancer cell invasion and metastasis. Furthermore, given the role of MMP-9 in neuroinflammation and other inflammatory conditions, its inhibition presents a therapeutic avenue for these diseases.
Experimental Protocols
Pro-MMP-9 Activation Assay
The following is a generalized protocol for an in vitro assay to assess the inhibitory activity of compounds like this compound on the activation of pro-MMP-9 by MMP-3.
Materials:
-
Recombinant human pro-MMP-9
-
Recombinant active human MMP-3
-
This compound (or other test inhibitors)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
Fluorogenic MMP-9 substrate
-
96-well microplate (black, for fluorescence readings)
-
Fluorometric plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute the this compound stock solution in Assay Buffer to achieve a range of desired concentrations.
-
In the microplate, add the diluted inhibitor solutions. Include a vehicle control (DMSO) and a positive control (a known MMP-9 inhibitor).
-
Add recombinant human pro-MMP-9 to each well.
-
Initiate the activation by adding recombinant active human MMP-3 to each well.
-
Incubate the plate at 37°C for a predetermined time to allow for pro-MMP-9 activation.
-
Add the fluorogenic MMP-9 substrate to all wells.
-
Immediately measure the fluorescence intensity over time using a fluorometric plate reader.
-
Calculate the rate of substrate cleavage for each concentration of the inhibitor.
-
Plot the rate of cleavage against the inhibitor concentration and determine the IC₅₀ value.
Cell-Based Invasion Assay (Boyden Chamber Assay)
This protocol can be used to evaluate the effect of this compound on the invasive potential of cancer cells.
Materials:
-
Cancer cell line known to express MMP-9 (e.g., MDA-MB-231, HT-1080)
-
Boyden chamber inserts with a porous membrane coated with Matrigel (an extracellular matrix protein mixture)
-
Cell culture medium (with and without serum)
-
This compound
-
Calcein-AM or other fluorescent dye for cell staining
-
Fluorescence microscope or plate reader
Procedure:
-
Culture the cancer cells to sub-confluency.
-
Starve the cells in serum-free medium for 24 hours.
-
Harvest the cells and resuspend them in serum-free medium containing various concentrations of this compound. Include a vehicle control.
-
Add the cell suspension to the upper chamber of the Matrigel-coated Boyden chamber inserts.
-
Fill the lower chamber with medium containing a chemoattractant, such as fetal bovine serum.
-
Incubate the chambers for a period that allows for cell invasion (e.g., 24-48 hours).
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane with a fluorescent dye like Calcein-AM.
-
Quantify the number of invaded cells by counting under a fluorescence microscope or by measuring the fluorescence intensity with a plate reader.
-
Compare the number of invaded cells in the inhibitor-treated groups to the control group to determine the effect of this compound on cell invasion.
Visualizing MMP-9 in Cellular Processes
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to MMP-9 function and inhibition.
Caption: Mechanism of MMP-9 activation by MMP-3 and its inhibition by this compound.
Caption: Workflow for a cell-based invasion assay to test MMP-9 inhibitors.
Conclusion and Future Directions
This compound is a valuable research tool for investigating the multifaceted roles of MMP-9 in health and disease. Its potency and selectivity make it a suitable candidate for in vitro and potentially in vivo studies aimed at elucidating the therapeutic potential of MMP-9 inhibition. Further research is warranted to fully characterize its pharmacokinetic and pharmacodynamic properties, as well as to explore its efficacy in various preclinical disease models. The detailed experimental protocols and conceptual diagrams provided in this guide serve as a starting point for researchers to design and execute robust studies in this promising area of drug discovery.
References
Mmp-9-IN-7: A Fictitious Case Study for a Real-World Challenge in Drug Discovery
A Technical Guide to Evaluating Matrix Metalloproteinase-9 (MMP-9) Inhibitor Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of November 2025, a specific molecule designated "Mmp-9-IN-7" is not documented in the public scientific literature. Therefore, this guide will use this name as a placeholder to present a comprehensive framework for assessing the target specificity and selectivity of any potential Matrix Metalloproteinase-9 (MMP-9) inhibitor. The data and protocols provided are illustrative, based on established methodologies in the field.
Introduction
Matrix Metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, is a critical regulator of the extracellular matrix (ECM).[1] Its enzymatic activity is implicated in a host of physiological processes, including tissue remodeling, angiogenesis, and immune cell migration.[2][3] However, dysregulation of MMP-9 activity is a hallmark of numerous pathologies, including cancer metastasis, inflammatory diseases, and cardiovascular disorders.[4][5] This has rendered MMP-9 an attractive therapeutic target.
The development of potent and selective MMP-9 inhibitors has been a long-standing challenge in medicinal chemistry. Early broad-spectrum MMP inhibitors failed in clinical trials due to off-target effects, highlighting the critical need for highly selective agents.[6][7] This guide provides an in-depth overview of the experimental approaches required to rigorously characterize the target specificity and selectivity of a novel MMP-9 inhibitor, exemplified by our fictitious "this compound".
Target Profile: Understanding MMP-9
MMP-9, also known as gelatinase B, is a complex enzyme with multiple domains that contribute to its function and substrate recognition.[2][3] It is typically secreted as an inactive zymogen (pro-MMP-9) and requires proteolytic cleavage for activation.[1] The catalytic domain contains the highly conserved zinc-binding motif common to all MMPs, which presents a significant hurdle for achieving selectivity.[4][8] However, unique structural features, such as the fibronectin type II-like inserts and the hemopexin domain, offer opportunities for the design of more specific inhibitors.[5][9]
MMP-9 Signaling Pathways
MMP-9 activity is embedded in complex signaling networks that regulate its expression and activation. Understanding these pathways is crucial for interpreting the cellular effects of an inhibitor. Key signaling cascades that converge on MMP-9 expression and activation include the MAPK, PI3K/Akt, and NF-κB pathways.[10][11][12]
Evaluating Specificity and Selectivity: A Multi-tiered Approach
A thorough assessment of an MMP-9 inhibitor's profile requires a combination of in vitro enzymatic assays, cell-based assays, and broader selectivity profiling.
Tier 1: In Vitro Enzymatic Assays
The initial characterization of "this compound" would involve determining its potency against purified, active MMP-9. This is typically followed by screening against a panel of other MMPs to establish a selectivity profile.
Table 1: Illustrative In Vitro Selectivity Profile of this compound
| Target | IC50 (nM) | Fold Selectivity vs. MMP-9 |
| MMP-9 | 5 | 1 |
| MMP-1 | >10,000 | >2000 |
| MMP-2 | 250 | 50 |
| MMP-3 | 1500 | 300 |
| MMP-7 | >10,000 | >2000 |
| MMP-8 | 800 | 160 |
| MMP-13 | 5000 | 1000 |
| MMP-14 | >10,000 | >2000 |
Data are hypothetical for "this compound".
Experimental Protocol: Fluorogenic Peptide Substrate Assay
This is a common method for determining the inhibitory activity of compounds against MMPs.[13]
-
Reagents and Materials:
-
Recombinant human MMPs (activated)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
Test inhibitor ("this compound") and a broad-spectrum control inhibitor (e.g., GM6001)
-
96-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of "this compound" in assay buffer.
-
In a 96-well plate, add the diluted inhibitor, the specific MMP enzyme, and assay buffer.
-
Incubate at 37°C for a pre-determined time (e.g., 30 minutes) to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Measure the fluorescence intensity kinetically over 30-60 minutes (e.g., Ex/Em = 325/393 nm).
-
Calculate the reaction rates and determine the IC50 values by plotting the percent inhibition against the inhibitor concentration.
-
Tier 2: Cellular Assays
Cell-based assays are essential to confirm the activity and specificity of "this compound" in a more physiological context. These assays can assess the inhibitor's effect on both secreted MMP-9 activity and MMP-9-dependent cellular processes.
Gelatin Zymography
This technique is widely used to detect the activity of gelatinases (MMP-2 and MMP-9) in biological samples.[14]
Experimental Protocol: Gelatin Zymography
-
Cell Culture and Treatment:
-
Culture a cell line known to express and secrete MMP-9 (e.g., HT-1080 fibrosarcoma cells).
-
Stimulate the cells to induce MMP-9 expression (e.g., with PMA or TNF-α).
-
Treat the cells with varying concentrations of "this compound".
-
Collect the conditioned media after 24-48 hours.
-
-
Electrophoresis:
-
Prepare a polyacrylamide gel containing gelatin (e.g., 1 mg/mL).
-
Run the conditioned media samples on the gel under non-reducing conditions.
-
-
Enzyme Renaturation and Development:
-
Wash the gel with a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the enzymes to renature.
-
Incubate the gel in a developing buffer (containing CaCl2 and ZnCl2) at 37°C for 12-24 hours.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue.
-
Destain the gel. Areas of gelatin degradation by MMP-9 (and MMP-2) will appear as clear bands against a blue background.
-
Quantify the band intensity using densitometry.
-
Cell Migration/Invasion Assay
Since MMP-9 plays a crucial role in cell migration and invasion, assessing the effect of "this compound" on these processes is a key functional readout.[8]
Experimental Protocol: Transwell Invasion Assay
-
Chamber Preparation:
-
Use Transwell inserts with a porous membrane (e.g., 8 µm pores).
-
Coat the upper surface of the membrane with a layer of Matrigel (an ECM protein mixture) to simulate a basement membrane.
-
-
Cell Seeding and Treatment:
-
Seed cancer cells (e.g., MDA-MB-231) in serum-free media in the upper chamber of the Transwell insert.
-
Add "this compound" to the upper chamber.
-
Add a chemoattractant (e.g., serum-containing media) to the lower chamber.
-
-
Incubation:
-
Incubate the plate for 12-48 hours to allow for cell invasion through the Matrigel and membrane.
-
-
Quantification:
-
Remove the non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface of the membrane (e.g., with crystal violet).
-
Elute the stain and measure the absorbance, or count the number of stained cells under a microscope.
-
Tier 3: Broader Selectivity Profiling
To de-risk a lead compound, it is crucial to assess its selectivity against a wider range of protein targets, particularly other metalloproteinases and related enzymes. This can be done through commercially available profiling services.
Table 2: Illustrative Broader Metalloproteinase Selectivity Panel for this compound
| Target Family | Representative Enzymes | % Inhibition at 1 µM |
| MMPs | MMP-9 | >95% |
| MMP-2 | 60% | |
| MMP-1 | <10% | |
| ADAMs | ADAM10 | <5% |
| ADAM17 (TACE) | <10% | |
| ADAMTS | ADAMTS-4 | <5% |
| ADAMTS-5 | <5% | |
| Other | Neprilysin | <2% |
Data are hypothetical for "this compound".
Mechanism of Action: Allosteric vs. Active-Site Inhibition
A key aspect of characterizing a novel inhibitor is determining its mechanism of action. While many MMP inhibitors target the catalytic zinc atom, this often leads to a lack of selectivity.[4] Newer strategies focus on allosteric sites or exosites that are unique to specific MMPs.[6][9]
Experiments to elucidate the mechanism of "this compound" could include:
-
Enzyme kinetics studies: To determine if the inhibition is competitive, non-competitive, or uncompetitive.
-
Activity assays against pro-MMP-9 activation: To test if the inhibitor prevents the conversion of the zymogen to the active enzyme, which would suggest an allosteric mechanism.[6]
-
Structural biology studies (e.g., X-ray crystallography): To visualize the binding site of the inhibitor on the MMP-9 protein.
Conclusion
The successful development of a therapeutic MMP-9 inhibitor hinges on a rigorous and multi-faceted evaluation of its specificity and selectivity. By employing a tiered approach encompassing biochemical assays, cell-based functional screens, and broad selectivity profiling, researchers can build a comprehensive understanding of a compound's properties. This guide, using the fictitious "this compound" as a framework, outlines the critical experimental protocols and data interpretation necessary to advance a promising MMP-9 inhibitor from the bench to the clinic. The ultimate goal is to identify molecules with a wide therapeutic window, maximizing on-target efficacy while minimizing the off-target effects that have plagued earlier generations of MMP inhibitors.
References
- 1. A delicate balance: role of MMP-9 in brain development and pathophysiology of neurodevelopmental disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MMP9 - Wikipedia [en.wikipedia.org]
- 3. Matrix Metalloproteinase-9: Many Shades of Function in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are MMP9 gene inhibitors and how do they work? [synapse.patsnap.com]
- 5. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 8. Small Molecule Anti-Cancer Compounds Selectively Target the Hemopexin Domain of Matrix Metalloproteinase-9 (MMP-9) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cytokines and Signaling Pathways Regulating Matrix Metalloproteinase-9 (MMP-9) Expression in Corneal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. Mechanism-Based Profiling of MMPs - PMC [pmc.ncbi.nlm.nih.gov]
Mmp-9-IN-7: A Technical Guide to its In Vitro Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro activity of Mmp-9-IN-7, a potent inhibitor of Matrix Metalloproteinase-9 (MMP-9). The information is compiled from publicly available data, with a focus on quantitative metrics, experimental methodologies, and the underlying biological pathways.
Quantitative In Vitro Activity
The inhibitory potency of this compound against its target, MMP-9, has been determined through enzymatic assays. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the effectiveness of an inhibitor.
| Compound | Assay | Target(s) | IC50 (μM) | Source |
| This compound | proMMP9/MMP3 P126 Activation Assay | MMP-9 | 0.52 | Patent WO2012162468 |
Experimental Protocols
A detailed understanding of the experimental conditions used to determine the in vitro activity of this compound is crucial for the replication and interpretation of the results. The following protocol is based on the "proMMP9/MMP3 P126 activation assay" as described in patent WO2012162468.
ProMMP9/MMP3 P126 Activation Assay
This assay evaluates the ability of a compound to inhibit the activation of pro-MMP-9 by the protease MMP-3.
Materials:
-
Enzymes: Recombinant human pro-MMP-9, Recombinant human MMP-3 (catalytic domain).
-
Substrate: Thiopeptide (Ac-Pro-Leu-Gly-S-Leu-Leu-Gly-OEt).
-
Buffer: 50 mM HEPES (pH 7.5), 10 mM CaCl2, 0.05% Brij-35.
-
Detection Reagent: DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).
-
Inhibitor: this compound.
-
Microplate: 96-well plate.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Reaction Mixture Preparation: In a 96-well plate, add the following components in order:
-
Assay buffer.
-
This compound or DMSO (for control).
-
Recombinant human pro-MMP-9 (final concentration: 10 nM).
-
Recombinant human MMP-3 (final concentration: 20 nM).
-
-
Incubation: Incubate the reaction mixture at 37°C for 2 hours to allow for pro-MMP-9 activation.
-
Substrate Addition: Add the thiopeptide substrate to each well (final concentration: 100 μM).
-
Detection: Immediately add DTNB to each well.
-
Measurement: Read the absorbance at 405 nm every 20 seconds for 10-15 minutes using a microplate reader. The rate of substrate cleavage is proportional to the activity of MMP-9.
-
Data Analysis: Calculate the rate of reaction for each concentration of this compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing Experimental Workflow and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the key signaling pathways influenced by MMP-9 activity.
MMP-9 is a key downstream effector of several signaling pathways implicated in cancer and inflammation. Inhibition of MMP-9 by this compound can modulate these pathways.
Inhibition of MMP-9 by this compound leads to a reduction in the degradation of the extracellular matrix (ECM). This has significant downstream consequences on cellular processes that are dependent on ECM remodeling.
In-depth Technical Guide: The Role of MMP-9 in Extracellular Matrix Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Matrix metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase that plays a pivotal role in the degradation and remodeling of the extracellular matrix (ECM).[1][2] Its enzymatic activity is tightly controlled at multiple levels, including gene transcription, activation of its pro-enzyme form (pro-MMP-9), and inhibition by endogenous tissue inhibitors of metalloproteinases (TIMPs).[3] Dysregulation of MMP-9 has been implicated in a wide array of physiological and pathological conditions, such as inflammation, cancer metastasis, and cardiovascular diseases.[1] This technical guide provides a comprehensive overview of the core functions of MMP-9, focusing on its role in ECM degradation, detailed experimental protocols for its analysis, and a summary of key quantitative data.
Introduction to MMP-9 and the Extracellular Matrix
The extracellular matrix (ECM) is a dynamic and intricate network of macromolecules that provides structural support and regulates cellular processes. MMP-9 is a key enzyme involved in the breakdown of ECM components, particularly type IV and V collagens, which are major constituents of basement membranes.[2] It also degrades other substrates like gelatin, elastin, and fibronectin.[4][5] This enzymatic activity is crucial for tissue remodeling during processes such as embryonic development, wound healing, and angiogenesis.[1][2]
Biochemical Properties and Regulation of MMP-9
MMP-9 is synthesized as an inactive zymogen, pro-MMP-9, and its activation involves the proteolytic removal of a pro-domain.[6] This activation can be triggered by other proteases like MMP-3 and plasmin.[1][2] Once activated, MMP-9's activity is primarily regulated by TIMP-1, its natural inhibitor.[7]
Signaling Pathways Regulating MMP-9 Expression
The expression of the MMP-9 gene is induced by various extracellular stimuli, including growth factors and pro-inflammatory cytokines like TNF-α and IL-1β.[1][8][9] These stimuli activate intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) and PI3K/Akt pathways, which converge on transcription factors like NF-κB and AP-1 to drive MMP-9 transcription.[1][7][10][11]
Caption: Key signaling pathways that regulate MMP-9 gene expression.
Role of MMP-9 in Physiological and Pathological Processes
MMP-9 is integral to various biological functions, and its dysregulation is a hallmark of many diseases.
-
Physiological Roles: MMP-9 is essential for normal development, including bone remodeling and embryo implantation.[1] It also plays a significant role in wound repair and angiogenesis.[2]
-
Pathological Roles: In cancer, elevated MMP-9 levels are associated with increased tumor invasion and metastasis due to the breakdown of the ECM.[11][12] It is also a key mediator of inflammation in diseases like rheumatoid arthritis and contributes to tissue damage in cardiovascular disorders.[1]
Quantitative Data on MMP-9
The following tables summarize important quantitative parameters related to MMP-9's enzymatic activity and inhibition.
Table 1: Substrate Specificity of MMP-9
| Substrate | Description |
| Collagens | Type IV, V, VII, X, XIV[4] |
| Gelatin | Denatured collagens[4] |
| Elastin | A key protein in connective tissue[4] |
| Fibronectin | A high-molecular-weight ECM glycoprotein[4] |
| Aggrecan | A major proteoglycan in cartilage[4] |
| Cytokines & Chemokines | Can activate or degrade molecules like IL-1β and TGF-β[1] |
Table 2: Kinetic Parameters for MMP-9 Substrates
| Substrate | Kcat/Km (M⁻¹s⁻¹) |
| fTHP-15 | 1,100,000 |
| α1(V)436–447 fTHP | 480,000 |
Data from reference[13]. fTHP refers to fluorogenic triple-helical peptides.
Experimental Protocols for Studying MMP-9
Gelatin Zymography
This technique is widely used to detect and quantify the activity of gelatinases like MMP-2 and MMP-9.[14][15]
Protocol:
-
Sample Preparation: Collect conditioned media from cell cultures and centrifuge to remove debris. Concentrate the media for increased sensitivity.
-
Electrophoresis: Load samples mixed with non-reducing buffer onto a polyacrylamide gel containing gelatin.[14]
-
Renaturation and Incubation: Wash the gel with a Triton X-100 solution to remove SDS and renature the enzyme.[16] Incubate the gel in a developing buffer at 37°C for 12-24 hours to allow for gelatin degradation.[14][17]
-
Staining and Analysis: Stain the gel with Coomassie Brilliant Blue. Areas of enzymatic activity will appear as clear bands against a dark blue background.[14][15]
Caption: A simplified workflow for gelatin zymography.
Western Blotting
Western blotting is used to detect the protein levels of both pro-MMP-9 and its active forms.[18]
Protocol:
-
Sample Preparation and Electrophoresis: Prepare protein lysates from cells or tissues and separate them using SDS-PAGE.[19]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[19]
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific binding, then incubate with a primary antibody specific for MMP-9, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[19]
-
Detection: Use a chemiluminescent substrate to visualize the protein bands.[19]
MMP-9 Activity Assay
This assay quantifies the enzymatic activity of MMP-9 using a fluorogenic substrate.
Protocol:
-
Sample and Standard Preparation: Prepare samples (e.g., cell culture supernatants, tissue homogenates) and a standard curve using recombinant active MMP-9.[20][21] For total MMP-9 activity, pre-treat samples with APMA to activate pro-MMP-9.[20]
-
Assay Reaction: Add samples and standards to a microplate, followed by a fluorogenic MMP-9 substrate.[22][23]
-
Measurement: Incubate at 37°C and measure the fluorescence intensity over time. The rate of increase in fluorescence is proportional to MMP-9 activity.[22]
MMP-9 as a Therapeutic Target
Due to its significant role in pathology, MMP-9 is a compelling target for drug development.[12] The goal is to develop highly selective inhibitors to minimize off-target effects.[3] Current strategies include the development of small molecules, monoclonal antibodies, and peptide-based inhibitors that target either the active site or allosteric sites of the enzyme.[24][25] While many broad-spectrum MMP inhibitors failed in clinical trials, the development of selective MMP-9 inhibitors holds promise for treating various diseases, including cancer and inflammatory disorders.[3][12][26]
References
- 1. Matrix Metalloproteinase-9: Many Shades of Function in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MMP9 - Wikipedia [en.wikipedia.org]
- 3. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Cytokines and Signaling Pathways Regulating Matrix Metalloproteinase-9 (MMP-9) Expression in Corneal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of the Matrix Metalloproteinase-9 Gene in Tumor Development and Metastasis: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multiple signaling pathways involved in activation of matrix metalloproteinase-9 (MMP-9) by heregulin-beta1 in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Trinity of Matrix Metalloproteinases, Inflammation, and Cancer: A Literature Review of Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective Modulation of Matrix Metalloproteinase 9 (MMP-9) Functions via Exosite Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. docs.abcam.com [docs.abcam.com]
- 15. Gelatin zymography protocol | Abcam [abcam.com]
- 16. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of MMP2/MMP9 Activity by Gelatin Zymography Analysis [bio-protocol.org]
- 18. Matrix metalloproteinase-9 (MMP9) | Abcam [abcam.com]
- 19. Western Blot Protocol for MMP-9 Antibody (NBP2-13173): Novus Biologicals [novusbio.com]
- 20. diapharma.com [diapharma.com]
- 21. quickzyme.com [quickzyme.com]
- 22. InnoZyme™ Gelatinase (MMP-2/MMP-9) Activity Assay kit, Fluorogenic | CBA003 [merckmillipore.com]
- 23. SensoLyte® 520 MMP-9 Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 24. What are MMP9 inhibitors and how do they work? [synapse.patsnap.com]
- 25. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. What are MMP9 gene inhibitors and how do they work? [synapse.patsnap.com]
Mmp-9-IN-7: A Technical Guide to its Function and Putative Effects on Cell Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mmp-9-IN-7 is a potent and specific inhibitor of Matrix Metalloproteinase-9 (MMP-9), a key enzyme implicated in a variety of physiological and pathological processes, including tissue remodeling, inflammation, and cancer metastasis. This document provides a comprehensive technical overview of this compound, including its known quantitative data. Due to the limited public data on the specific effects of this compound on intracellular signaling, this guide also explores the potential downstream consequences of MMP-9 inhibition on critical cell signaling pathways, such as MAPK, PI3K/Akt, and NF-κB, based on the established roles of MMP-9 and the observed effects of other MMP-9 inhibitors. Detailed experimental protocols for assessing these pathways are also provided to facilitate further research.
Introduction to this compound
This compound is a small molecule inhibitor of MMP-9.[1][2][3] It is identified as a potent inhibitor in a proMMP-9/MMP-3 p126 activation assay.[1][2][3] The compound originates from patent WO2012162468, where it is described as a thiazole derivative.[1] While its direct inhibitory activity against MMP-9 is established, its broader effects on cellular signaling networks are not yet extensively documented in publicly available literature. Understanding these potential effects is crucial for elucidating its mechanism of action and predicting its therapeutic potential and possible side effects.
Quantitative Data
The primary quantitative data available for this compound is its in vitro inhibitory potency against MMP-9.
| Parameter | Value | Assay | Reference |
| IC50 | 0.52 µM | proMMP-9/MMP-3 p126 activation assay | [1][2][3] |
Potential Effects on Cell Signaling Pathways
While direct evidence for this compound's impact on signaling pathways is lacking, the known functions of its target, MMP-9, allow for informed hypotheses about its potential downstream effects. MMP-9 is not just a matrix-degrading enzyme; it also processes a variety of signaling molecules, including growth factors, cytokines, and cell surface receptors, thereby influencing intracellular signaling cascades.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathway is a critical regulator of cell proliferation, differentiation, and survival. Some studies suggest that MMP-9 activity can influence MAPK signaling. For instance, interfering with MAPK activity has been shown to reduce MMP-9 induction and cancer cell invasion.[4] Therefore, inhibition of MMP-9 by this compound could potentially modulate the phosphorylation status of key MAPK components like ERK1/2.
Caption: Putative influence of this compound on the MAPK pathway.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is central to cell survival, growth, and metabolism. The relationship between MMP-9 and the PI3K/Akt pathway is complex, with studies indicating that PI3K/Akt can act as an upstream regulator of MMP-9 expression.[5][6] Conversely, MMP-9 can process components of the extracellular matrix that engage integrins, which in turn can activate the PI3K/Akt pathway. Therefore, this compound could indirectly influence PI3K/Akt signaling by altering the cellular microenvironment.
Caption: Potential indirect effect of this compound on the PI3K/Akt pathway.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival. There is evidence that MMP-9 inhibition can lead to the downregulation of NF-κB activity.[7][8] This may occur through various mechanisms, including the modulation of signaling molecules that are upstream of NF-κB activation. By inhibiting MMP-9, this compound might therefore exert anti-inflammatory effects by suppressing the NF-κB signaling cascade.
Caption: Hypothesized inhibitory effect of this compound on the NF-κB pathway.
Experimental Protocols
To investigate the effects of this compound on the aforementioned signaling pathways, the following experimental protocols can be employed.
Western Blot for Phospho-ERK (MAPK Pathway)
This protocol allows for the detection of the activated, phosphorylated form of ERK1/2.
Materials:
-
Cells of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound for a specified time. Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[10]
-
Stripping and Reprobing: The membrane can be stripped and reprobed with an anti-total-ERK1/2 antibody to normalize for protein loading.[9]
Caption: Workflow for Western Blot analysis of p-ERK.
PI3K/Akt Kinase Assay
This assay measures the activity of Akt, a key downstream effector of PI3K. Commercially available ELISA-based kits are a common method.
Materials:
-
Cells of interest
-
This compound
-
Cell lysis buffer (as provided in the kit)
-
PI3K/Akt Kinase Activity Assay Kit (e.g., Abcam ab139436)
-
Microplate reader
Procedure:
-
Cell Treatment: Treat cells with this compound as described for the Western blot.
-
Cell Lysis: Lyse cells according to the kit's instructions.
-
Assay Performance:
-
Add cell lysates to the wells of the kinase substrate-coated plate provided in the kit.
-
Initiate the kinase reaction by adding ATP.
-
Incubate to allow for phosphorylation of the substrate by active Akt.
-
Add a phospho-specific antibody that binds to the phosphorylated substrate.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a colorimetric substrate and measure the absorbance using a microplate reader.
-
-
Data Analysis: The absorbance is proportional to the Akt kinase activity.
Caption: General workflow for a PI3K/Akt kinase assay.
NF-κB Reporter Assay
This assay measures the transcriptional activity of NF-κB.
Materials:
-
Cells stably or transiently expressing an NF-κB-driven luciferase reporter construct
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Plating: Seed the NF-κB reporter cells in a multi-well plate.
-
Cell Treatment: Treat the cells with this compound. It is often necessary to co-treat with an NF-κB activator (e.g., TNF-α) to measure inhibitory effects.
-
Incubation: Incubate for a period sufficient to allow for reporter gene expression (typically 6-24 hours).[11]
-
Cell Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Luminescence Measurement: Measure the luminescence using a luminometer.[12]
-
Data Analysis: The luminescence signal is proportional to the NF-κB transcriptional activity.
Caption: Workflow for an NF-κB luciferase reporter assay.
Conclusion
This compound is a valuable research tool for studying the specific roles of MMP-9. While its direct effects on cell signaling are yet to be fully elucidated, its known inhibitory action on MMP-9 suggests potential modulatory effects on the MAPK, PI3K/Akt, and NF-κB pathways. The experimental protocols provided in this guide offer a framework for researchers to investigate these potential off-target effects, thereby contributing to a more complete understanding of the compound's biological activities and its potential as a therapeutic agent. Further research is warranted to confirm these hypothesized signaling effects and to expand our knowledge of the cellular consequences of MMP-9 inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mitogen-activated protein kinase (MAPK) regulates the expression of progelatinase B (MMP-9) in breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. MMP-9 Inhibition Downregulates Radiation-induced NF-κ Activity Leading to Apoptosis in Breast Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB inhibition is associated with OPN/MMP-9 downregulation in cutaneous melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3.4. Western Blotting and Detection [bio-protocol.org]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Investigating the Biological Functions of Mmp-9-IN-7: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological functions of Mmp-9-IN-7, a potent inhibitor of Matrix Metalloproteinase-9 (MMP-9). Given the critical role of MMP-9 in the pathophysiology of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions, selective inhibitors like this compound are of significant interest for therapeutic development. This document summarizes the known quantitative data for this compound, details relevant experimental protocols for its characterization, and illustrates the key signaling pathways it is expected to modulate. Due to the limited publicly available information on this specific compound, this guide combines the known data with established knowledge of MMP-9 biology and inhibitor analysis to provide a thorough resource for the scientific community.
Introduction to this compound
This compound, with the chemical name 4-(4-(4-isopropoxyphenylsulfonyl)phenyl)-N-methyl-N-(thiazol-2-yl)thiazole-2-carboxamide, is a small molecule inhibitor of Matrix Metalloproteinase-9. It is identified as "example 59" in the patent WO2012162468. The primary mechanism of action of this compound is the inhibition of the activation of proMMP-9, the inactive zymogen of MMP-9.
Quantitative Data
The currently available quantitative data for this compound is its half-maximal inhibitory concentration (IC50) against the activation of proMMP-9.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Assay Description | IC50 (µM) | Reference |
| proMMP-9 | Inhibition of proMMP-9 activation by MMP-3 (P126 activation assay) | 0.52 | [1] |
Biological Functions of the Target: Matrix Metalloproteinase-9 (MMP-9)
MMP-9, also known as gelatinase B, is a zinc-dependent endopeptidase that plays a pivotal role in the degradation of extracellular matrix (ECM) components, most notably type IV collagen, a key structural component of basement membranes.[2][3] This enzymatic activity is crucial for normal physiological processes but is also implicated in the pathology of many diseases when dysregulated.
Physiological Roles:
-
Tissue Remodeling: MMP-9 is essential for normal tissue remodeling during processes such as embryonic development, wound healing, and uterine cycling.[3]
-
Immune Response: It facilitates the migration of leukocytes across tissue barriers to sites of inflammation.[3]
-
Angiogenesis: MMP-9 contributes to the formation of new blood vessels.[3]
Pathological Roles:
-
Cancer: Elevated MMP-9 levels are strongly associated with tumor progression, invasion, and metastasis in various cancers.[4][5] By degrading the basement membrane, MMP-9 allows cancer cells to invade surrounding tissues and enter the bloodstream.
-
Inflammatory Diseases: MMP-9 is involved in chronic inflammatory conditions such as rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis, where it contributes to tissue destruction.
-
Cardiovascular Diseases: It plays a role in the pathogenesis of atherosclerosis, aortic aneurysms, and heart failure.
-
Neurodegenerative Disorders: Dysregulated MMP-9 activity is linked to the breakdown of the blood-brain barrier and neuronal damage.
As a potent inhibitor of MMP-9, this compound is anticipated to modulate these MMP-9-dependent processes, making it a valuable tool for research and a potential therapeutic agent for diseases characterized by excessive MMP-9 activity.
Experimental Protocols
The following protocols are standard methods used to characterize the biological activity of MMP-9 inhibitors like this compound.
proMMP-9 Activation Assay
This assay is designed to measure the ability of an inhibitor to prevent the conversion of the inactive proMMP-9 to its active form by a proteolytic activator, such as MMP-3.
Materials:
-
Recombinant human proMMP-9
-
Recombinant human active MMP-3
-
Fluorogenic MMP substrate (e.g., Mca-PLGL-Dpa-AR-NH2)
-
Assay Buffer (50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij 35, pH 7.5)
-
This compound
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add proMMP-9 to each well.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Initiate the activation by adding active MMP-3 to all wells.
-
Incubate the plate at 37°C for 1-2 hours to allow for proMMP-9 activation.
-
Add the fluorogenic substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Gelatin Zymography
This technique is used to detect the activity of gelatin-degrading enzymes like MMP-9 in biological samples.
Materials:
-
SDS-PAGE gel containing 1 mg/mL gelatin
-
Samples (e.g., conditioned cell culture media, tissue extracts)
-
Non-reducing sample buffer
-
Renaturing buffer (2.5% Triton X-100 in water)
-
Developing buffer (50 mM Tris-HCl, 200 mM NaCl, 5 mM CaCl₂, 1 µM ZnCl₂, pH 7.5)
-
Coomassie Blue staining solution
-
Destaining solution
Procedure:
-
Mix samples with non-reducing sample buffer and load onto the gelatin gel without boiling.
-
Perform electrophoresis under non-reducing conditions.
-
After electrophoresis, wash the gel twice for 30 minutes in renaturing buffer to remove SDS.
-
Incubate the gel in developing buffer at 37°C for 12-24 hours.
-
Stain the gel with Coomassie Blue for 1 hour.
-
Destain the gel. Zones of gelatinolytic activity will appear as clear bands against a dark blue background. The position of the band indicates the molecular weight of the gelatinase.
Cell Invasion Assay (Boyden Chamber)
This assay assesses the effect of an MMP-9 inhibitor on the ability of cells to invade through a basement membrane matrix.
Materials:
-
Transwell inserts with an 8 µm pore size polycarbonate membrane
-
Matrigel basement membrane matrix
-
Invasive cell line (e.g., HT1080 or MDA-MB-231)
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., 10% FBS)
-
This compound
-
Crystal violet stain
Procedure:
-
Coat the top of the transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Harvest and resuspend the cells in serum-free medium.
-
Add the cell suspension to the upper chamber of the inserts, with or without this compound at various concentrations.
-
Add medium containing the chemoattractant to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove the non-invading cells from the top surface of the membrane with a cotton swab.
-
Fix the invading cells on the bottom surface of the membrane with methanol and stain with crystal violet.
-
Count the number of stained cells in several fields of view under a microscope.
-
Quantify the inhibition of invasion as a percentage of the control.
Signaling Pathways and Visualizations
The expression and activity of MMP-9 are tightly regulated by a complex network of signaling pathways. This compound, by inhibiting MMP-9 activity, can have downstream effects on these pathways.
Upstream Regulation of MMP-9 Expression
Various extracellular signals, including growth factors and pro-inflammatory cytokines, can induce the expression of MMP-9 through the activation of intracellular signaling cascades, such as the MAPK and PI3K/Akt pathways, leading to the activation of transcription factors like NF-κB and AP-1.
Caption: Upstream signaling pathways regulating MMP-9 gene expression.
MMP-9 Activation and Inhibition Workflow
The activation of secreted proMMP-9 is a key regulatory step. This is often accomplished by other proteases. This compound specifically targets this activation process.
References
- 1. HRP970393A2 - N-(4-aryl-thiazol-2-yl)-sulfonamide derivatives and their use - Google Patents [patents.google.com]
- 2. N-[5-(aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-n-methyl-2-[4-(2-pyridinyl)-phenyl]-acetamide free base hemihydrate, methods of manufacture and uses thereof - Patent WO-2018096170-A9 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide derivatives as novel tyrosinase inhibitors: in vitro and in vivo validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN107445916A - 2 isopropyl 4 (Methylaminomethyl) thiazole hydrochloride preparation methods - Google Patents [patents.google.com]
- 5. 41.222.235.114 [41.222.235.114]
Mmp-9-IN-7: A Technical Guide for the Investigation of MMP-9 in Disease Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Mmp-9-IN-7, a potent inhibitor of Matrix Metalloproteinase-9 (MMP-9), for its application in preclinical disease models. This document outlines the inhibitor's known properties, relevant experimental protocols, and the broader context of MMP-9 signaling in pathology, offering a framework for its scientific investigation.
Introduction to MMP-9 and its Role in Disease
Matrix Metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase that plays a pivotal role in the degradation of extracellular matrix (ECM) components, particularly type IV and V collagens.[1] Its enzymatic activity is crucial for tissue remodeling in physiological processes such as development and wound healing. However, dysregulated MMP-9 activity is implicated in a wide array of pathologies, including cancer, inflammation, cardiovascular diseases, and neurodegenerative disorders.[1][2][3]
In cancer, elevated MMP-9 expression is associated with tumor growth, invasion, and metastasis.[4] In inflammatory conditions, MMP-9 contributes to tissue destruction and the migration of inflammatory cells.[3] Given its central role in these processes, MMP-9 has emerged as a significant therapeutic target.
This compound: A Potent MMP-9 Inhibitor
This compound is a small molecule inhibitor of MMP-9. It has been identified from patent WO2012162468 (example 59) and is characterized by its thiazole-based chemical structure.[5][6]
Chemical Properties
| Property | Value | Reference |
| CAS Number | 333746-76-2 | [6] |
| Molecular Formula | C16H15ClN4O2S2 | [5] |
| SMILES | CC1=C(C=2N=C(NC3=C(OC)C=CC(Cl)=C3)SC2)SC(NC(C)=O)=N1 | [5] |
In Vitro Potency
This compound has been shown to be a potent inhibitor of MMP-9 activation.
| Assay | IC50 | Reference |
| proMMP9/MMP3 P126 activation assay | 0.52 µM | [5][6] |
Note: At present, comprehensive data on the selectivity profile of this compound against other MMPs (e.g., MMP-1, -2, -7, -13) and its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) are not publicly available. Researchers are advised to perform these characterizations as part of their studies.
Key Signaling Pathways Involving MMP-9
MMP-9 is a key node in several signaling pathways that drive disease progression. Understanding these pathways is crucial for designing experiments and interpreting data when using an MMP-9 inhibitor.
// Nodes GF [label="Growth Factors\n(EGF, FGF, VEGF)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cytokines [label="Pro-inflammatory Cytokines\n(TNF-α, IL-1β)", fillcolor="#F1F3F4", fontcolor="#202124"]; Integrins [label="Integrins", fillcolor="#F1F3F4", fontcolor="#202124"];
PI3K_AKT [label="PI3K/Akt Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; MAPK [label="MAPK Pathway\n(ERK, JNK, p38)", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB Pathway", fillcolor="#FBBC05", fontcolor="#202124"];
MMP9_Gene [label="MMP-9 Gene\nTranscription", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
proMMP9 [label="pro-MMP-9\n(Zymogen)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; activeMMP9 [label="Active MMP-9", fillcolor="#34A853", fontcolor="#FFFFFF"];
ECM [label="ECM Degradation\n(Collagen IV, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; GF_release [label="Growth Factor\nRelease", fillcolor="#F1F3F4", fontcolor="#202124"]; Cytokine_activation [label="Cytokine\nActivation", fillcolor="#F1F3F4", fontcolor="#202124"];
Cell_Migration [label="Cell Migration\n& Invasion", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges GF -> PI3K_AKT; GF -> MAPK; Cytokines -> NFkB; Integrins -> PI3K_AKT;
PI3K_AKT -> MMP9_Gene; MAPK -> MMP9_Gene; NFkB -> MMP9_Gene;
MMP9_Gene -> proMMP9 [label="Translation & Secretion"]; proMMP9 -> activeMMP9 [label="Activation\n(e.g., by MMP-3)"];
activeMMP9 -> ECM; activeMMP9 -> GF_release; activeMMP9 -> Cytokine_activation;
ECM -> Cell_Migration; GF_release -> Angiogenesis; Cytokine_activation -> Inflammation; } END_DOT Caption: Simplified MMP-9 signaling pathways in disease.
Experimental Protocols for Studying this compound
The following are generalized protocols that can be adapted for the evaluation of this compound.
In Vitro MMP-9 Inhibition Assay (Fluorogenic)
This assay measures the ability of this compound to inhibit the enzymatic activity of active MMP-9.
Materials:
-
Recombinant active human MMP-9
-
Fluorogenic MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
This compound dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add the this compound dilutions. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add recombinant active MMP-9 to all wells except the no-enzyme control.
-
Incubate for 30 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic MMP-9 substrate to all wells.
-
Immediately measure the fluorescence intensity at an appropriate excitation/emission wavelength (e.g., 328 nm/393 nm) in kinetic mode for 30-60 minutes at 37°C.
-
Calculate the rate of substrate cleavage and determine the IC50 value for this compound.
// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_inhibitor [label="Prepare this compound\nSerial Dilutions", fillcolor="#F1F3F4", fontcolor="#202124"]; add_inhibitor [label="Add Inhibitor to\n96-well Plate", fillcolor="#F1F3F4", fontcolor="#202124"]; add_enzyme [label="Add Active MMP-9", fillcolor="#FBBC05", fontcolor="#202124"]; incubate1 [label="Incubate (30 min, 37°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; add_substrate [label="Add Fluorogenic Substrate", fillcolor="#FBBC05", fontcolor="#202124"]; read_fluorescence [label="Kinetic Fluorescence Reading", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="Calculate IC50", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> prep_inhibitor; prep_inhibitor -> add_inhibitor; add_inhibitor -> add_enzyme; add_enzyme -> incubate1; incubate1 -> add_substrate; add_substrate -> read_fluorescence; read_fluorescence -> analyze; analyze -> end; } END_DOT Caption: Workflow for in vitro MMP-9 inhibition assay.
Cell-Based Invasion Assay (Transwell)
This assay assesses the effect of this compound on the invasive potential of cancer cells.
Materials:
-
Cancer cell line with high MMP-9 expression (e.g., MDA-MB-231)
-
Transwell inserts with a porous membrane (e.g., 8 µm pores) coated with Matrigel
-
Cell culture medium with and without serum
-
This compound
-
Calcein-AM or crystal violet for cell staining
Procedure:
-
Seed cancer cells in the upper chamber of the Matrigel-coated Transwell inserts in serum-free medium containing various concentrations of this compound or vehicle.
-
Add serum-containing medium to the lower chamber as a chemoattractant.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Elute the stain and measure the absorbance, or count the number of invading cells under a microscope.
-
Quantify the percentage of invasion inhibition by this compound.
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line (e.g., human pancreatic or breast cancer cells)
-
This compound formulated for in vivo administration
-
Vehicle control
Procedure:
-
Implant cancer cells subcutaneously or orthotopically into the mice.
-
Allow tumors to establish to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound or vehicle to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Monitor tumor growth by caliper measurements at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry for MMP-9 activity and proliferation markers).
// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; implant_cells [label="Implant Tumor Cells\nin Mice", fillcolor="#F1F3F4", fontcolor="#202124"]; tumor_growth [label="Allow Tumor Growth", fillcolor="#F1F3F4", fontcolor="#202124"]; randomize [label="Randomize Mice\ninto Groups", fillcolor="#FBBC05", fontcolor="#202124"]; treatment [label="Administer this compound\nor Vehicle", fillcolor="#34A853", fontcolor="#FFFFFF"]; monitor [label="Monitor Tumor Volume", fillcolor="#F1F3F4", fontcolor="#202124"]; endpoint [label="Endpoint: Euthanize & \nExcise Tumors", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analysis [label="Tumor Weight & \nHistological Analysis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> implant_cells; implant_cells -> tumor_growth; tumor_growth -> randomize; randomize -> treatment; treatment -> monitor; monitor -> endpoint; endpoint -> analysis; analysis -> end; } END_DOT Caption: General workflow for an in vivo tumor xenograft study.
Application in Disease Models
While specific in vivo data for this compound is not yet available, its potential can be inferred from studies with other selective MMP-9 inhibitors.
Oncology
In preclinical cancer models, selective MMP-9 inhibition has been shown to:
-
Reduce primary tumor growth.[7]
-
Inhibit metastasis to distant organs.[4]
-
Decrease angiogenesis.
-
Enhance the efficacy of chemotherapy and immunotherapy.
This compound could be investigated in models of breast, pancreatic, lung, and colorectal cancers, where MMP-9 is known to be highly expressed and contribute to disease progression.
Inflammatory Diseases
In models of inflammatory diseases, MMP-9 inhibitors have demonstrated the ability to:
-
Reduce joint inflammation and destruction in arthritis models.
-
Ameliorate inflammatory bowel disease.
-
Decrease neuroinflammation in models of multiple sclerosis and stroke.[8]
The efficacy of this compound could be explored in models such as collagen-induced arthritis, dextran sulfate sodium (DSS)-induced colitis, and experimental autoimmune encephalomyelitis (EAE).
Conclusion
This compound is a potent, small molecule inhibitor of MMP-9 with potential for the preclinical investigation of MMP-9-driven pathologies. While its in vivo efficacy, selectivity, and pharmacokinetic profile require further characterization, the information and protocols provided in this guide offer a solid foundation for researchers to design and execute studies aimed at elucidating the therapeutic potential of MMP-9 inhibition. Rigorous experimental design, including comprehensive pharmacodynamic and pharmacokinetic assessments, will be crucial for advancing our understanding of this compound and its potential clinical translation.
References
- 1. Matrix Metalloproteinase-9: Many Shades of Function in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MMP9 - Wikipedia [en.wikipedia.org]
- 4. Synthesis and In Vitro Efficacy of MMP9-activated NanoDendrons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. molnova.com [molnova.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for a Selective MMP-9 Inhibitor in Cell Culture
A Representative Protocol in the Absence of Specific Data for Mmp-9-IN-7
Disclaimer: Extensive literature searches did not yield specific information on a compound designated "this compound". The following application notes and protocols are a representative guide for a generic, selective Matrix Metalloproteinase-9 (MMP-9) inhibitor for use in cell culture by researchers, scientists, and drug development professionals. The experimental parameters should be optimized for the specific inhibitor and cell line used.
Introduction
Matrix Metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, plays a critical role in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major component of basement membranes.[1][2] Its enzymatic activity is implicated in various physiological processes, including tissue remodeling, wound healing, and immune cell migration.[1] However, dysregulated MMP-9 activity is a hallmark of numerous pathologies, including tumor invasion and metastasis, inflammation, and cardiovascular diseases.[1][3] Consequently, selective inhibitors of MMP-9 are valuable tools for studying its biological functions and represent a promising avenue for therapeutic development.
This document provides a detailed protocol for the use of a selective MMP-9 inhibitor in a cell culture setting, including methods for assessing its efficacy.
Mechanism of Action and Signaling Pathways
MMP-9 is secreted as an inactive zymogen (pro-MMP-9) and is activated in the extracellular space by various proteases, including MMP-3.[2] Once activated, MMP-9 can cleave a wide range of substrates, influencing cell behavior through multiple signaling pathways. MMP-9 activity can promote cell migration and invasion by breaking down physical barriers and by processing cell surface proteins like E-cadherin.[1] It can also release and activate growth factors and cytokines sequestered in the ECM, further influencing cell proliferation, survival, and angiogenesis.[1]
Selective MMP-9 inhibitors can function through various mechanisms, such as binding to the catalytic zinc ion in the active site, or through allosteric inhibition by binding to other domains like the hemopexin (PEX) domain, which can prevent zymogen activation or disrupt protein-protein interactions.[4]
Caption: Diagram of the MMP-9 activation and signaling pathway, and the point of intervention for a selective inhibitor.
Quantitative Data Summary
The efficacy of MMP-9 inhibitors is typically reported as the half-maximal inhibitory concentration (IC50). The appropriate concentration for cell culture experiments will vary depending on the specific inhibitor, cell line, and experimental conditions. Below is a summary of IC50 values for several known MMP-9 inhibitors.
| Inhibitor Name | Target(s) | Cell Line | IC50 Value | Reference |
| Prinomastat (AG3340) | MMP-9, -2, -3, -13 | - | 5.0 nM (for MMP-9) | [5] |
| Ilomastat (GM6001) | Broad Spectrum MMP | - | 0.5 nM (for MMP-9) | [5] |
| MMP-9-IN-12 | MMP-9 | HCT-116 | 1.54 µM | [5] |
| Compound 8 | MMP-9 | MDA-MB-231 | 3.8 ± 0.7 nM | [3] |
| Compound 8 | MMP-9 | Caco-2 | 3.3 ± 0.5 nM | [3] |
| Compound 24 | MMP-9 | MCF-7 | 43.08 µM | [2] |
Note: IC50 values determined in cell-free enzymatic assays may differ from the effective concentration in cell-based assays.
Experimental Protocols
The following protocols provide a workflow for treating cultured cells with an MMP-9 inhibitor and subsequently assessing the inhibitor's effect on MMP-9 activity.
Materials Required
-
Cell Line: A cell line known to express and secrete MMP-9 (e.g., HT-1080, MDA-MB-231, U-2 OS).
-
Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640).
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
Phosphate-Buffered Saline (PBS): sterile, pH 7.4.
-
MMP-9 Inhibitor: Stock solution prepared in an appropriate solvent (e.g., DMSO).
-
Cell Culture Plates: 6-well or 12-well plates.
-
Reagents for MMP-9 Activity Assay: Gelatin Zymography or a commercial MMP-9 activity assay kit.
Protocol 1: Cell Treatment with MMP-9 Inhibitor
This protocol describes the general procedure for treating cells to assess the effect of an inhibitor on secreted MMP-9 activity.
-
Cell Seeding:
-
Plate cells in a 6-well plate at a density that will result in 70-80% confluency within 24 hours.[6]
-
Culture the cells in their standard growth medium containing FBS.
-
-
Serum Starvation:
-
Once cells reach 70-80% confluency, aspirate the growth medium.
-
Wash the cell monolayer twice with serum-free medium to remove any residual serum, which contains natural MMP inhibitors.[7]
-
Add serum-free medium to each well.
-
-
Inhibitor Treatment:
-
Prepare a series of dilutions of the MMP-9 inhibitor in serum-free medium from your stock solution. It is recommended to perform a dose-response experiment with concentrations spanning several orders of magnitude around the expected IC50 (e.g., 1 nM to 10 µM).
-
Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest inhibitor concentration).
-
Aspirate the serum-free medium from the wells and replace it with the medium containing the different concentrations of the inhibitor or vehicle control.
-
-
Incubation and Collection:
-
Incubate the cells for a predetermined period (typically 24-48 hours) at 37°C in a humidified incubator with 5% CO2. The incubation time should be optimized for your specific cell line to allow for sufficient MMP-9 accumulation in the medium.
-
After incubation, collect the conditioned medium from each well.
-
Centrifuge the collected medium at 1,500 x g for 10 minutes at 4°C to pellet any cells and debris.[7]
-
Transfer the supernatant to a fresh tube. The samples are now ready for MMP-9 activity analysis or can be stored at -80°C.
-
Protocol 2: Assessment of MMP-9 Activity by Gelatin Zymography
Gelatin zymography is a sensitive technique used to detect the activity of gelatinases like MMP-9.
-
Sample Preparation:
-
Determine the protein concentration of the conditioned media to ensure equal loading.
-
Mix the conditioned medium with non-reducing sample buffer (typically 4:1 v/v).[7] Do not boil the samples, as this will destroy the enzyme activity.
-
-
Electrophoresis:
-
Enzyme Renaturation and Development:
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue R-250 for 30-60 minutes.[6][8]
-
Destain the gel until clear bands appear against a dark blue background. These clear bands indicate areas where the gelatin has been digested by MMP-9.
-
The pro- and active forms of MMP-9 can be distinguished by their different molecular weights (pro-MMP-9 at ~92 kDa, active MMP-9 at ~82 kDa).[10]
-
Protocol 3: Assessment of MMP-9 Activity using a Commercial Kit
Commercial MMP-9 activity assays offer a quantitative alternative to zymography. These are often ELISA-based or use a fluorogenic substrate.[11][12]
-
Follow Manufacturer's Instructions:
-
Protocols vary between kits, but generally involve incubating the conditioned medium in a plate pre-coated with an anti-MMP-9 antibody.[11]
-
-
Activation of Total MMP-9 (Optional):
-
Many kits provide reagents like p-Aminophenylmercuric acetate (APMA) to activate any pro-MMP-9 present in the sample, allowing for the measurement of total MMP-9 activity.[11] To measure only the endogenously active MMP-9, this step is omitted.
-
-
Substrate Addition and Signal Detection:
-
Quantification:
-
Generate a standard curve using the provided MMP-9 standard.
-
Calculate the concentration of active MMP-9 in your samples based on the standard curve.
-
Experimental Workflow Diagram
Caption: A typical experimental workflow for evaluating an MMP-9 inhibitor in cell culture.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment [mdpi.com]
- 3. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of MMP2/MMP9 Activity by Gelatin Zymography Analysis [bio-protocol.org]
- 9. Gelatin zymography. [bio-protocol.org]
- 10. Selective binding of matrix metalloproteases MMP-9 and MMP-12 to inhibitor-assisted thermolysin-imprinted beads - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04444A [pubs.rsc.org]
- 11. diapharma.com [diapharma.com]
- 12. InnoZyme™ Gelatinase (MMP-2/MMP-9) Activity Assay kit, Fluorogenic | CBA003 [merckmillipore.com]
Application Notes and Protocols for Mmp-9-IN-7 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, plays a pivotal role in the degradation of extracellular matrix (ECM) components.[1][2] Its enzymatic activity is crucial for normal physiological processes such as tissue remodeling, wound healing, and immune cell migration.[1][3] However, dysregulated MMP-9 activity is strongly implicated in the pathogenesis of various diseases, including cancer, inflammatory disorders, cardiovascular diseases, and neurodegenerative conditions.[1][4][5] In cancer, elevated MMP-9 expression is associated with tumor growth, invasion, and metastasis.[6][7]
MMP-9-IN-7 is a potent and specific small molecule inhibitor of MMP-9, with an IC50 of 0.52 μM.[8] Its ability to selectively target MMP-9 makes it a valuable tool for preclinical research in various animal models to investigate the therapeutic potential of MMP-9 inhibition. These application notes provide a comprehensive guide for the utilization of this compound in in vivo studies, including recommended protocols, dosage guidelines, and data presentation.
Physicochemical Properties and Formulation
While specific details for this compound are limited in publicly available literature, general considerations for small molecule inhibitors of this class suggest that it is likely a synthetic compound with a molecular weight suitable for in vivo administration. For experimental use, this compound would typically be dissolved in a biocompatible vehicle.
Table 1: Recommended Vehicle for In Vivo Administration
| Vehicle Component | Concentration | Notes |
| DMSO | ≤ 10% | Initial solubilization |
| PEG300 | 30-40% | Co-solvent |
| Tween 80 | 1-5% | Surfactant |
| Saline or PBS | q.s. to 100% | Final dilution |
Note: It is crucial to perform a small-scale solubility test before preparing a large batch of the formulation. The final formulation should be clear and free of precipitation.
Administration Routes in Animal Models
The choice of administration route depends on the specific animal model, the target organ, and the desired pharmacokinetic profile.[9] Common routes for small molecule inhibitors like this compound include oral (PO), intraperitoneal (IP), intravenous (IV), and subcutaneous (SC).
Table 2: Summary of Administration Routes for MMP-9 Inhibitors in Animal Models
| Route | Abbreviation | Description | Advantages | Disadvantages |
| Oral Gavage | PO | Administration directly into the stomach via a gavage needle. | Convenient for chronic dosing. | Variable absorption, first-pass metabolism. |
| Intraperitoneal | IP | Injection into the peritoneal cavity. | Rapid absorption, avoids first-pass metabolism. | Potential for local irritation, less precise systemic delivery than IV. |
| Intravenous | IV | Injection directly into a vein (e.g., tail vein in mice). | 100% bioavailability, rapid onset of action. | Requires technical skill, can be stressful for the animal. |
| Subcutaneous | SC | Injection into the loose skin, typically on the back. | Slower, more sustained absorption. | Slower onset of action, potential for local reactions. |
Experimental Protocols
The following are generalized protocols for the use of this compound in common animal models. Researchers should optimize these protocols for their specific experimental conditions.
Cancer Xenograft Model (Mouse)
This protocol describes the use of this compound to evaluate its anti-tumor and anti-metastatic effects in a mouse xenograft model.
Materials:
-
Mice (e.g., athymic nude or SCID)
-
Cancer cells (e.g., human colorectal carcinoma HCT116)[10]
-
Matrigel
-
This compound
-
Vehicle for administration
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend in a 1:1 mixture of serum-free media and Matrigel.
-
Subcutaneously inject 1 x 10^6 to 5 x 10^6 cells into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth by caliper measurements (Volume = 0.5 x Length x Width^2).
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare a stock solution of this compound in a suitable vehicle.
-
Administer this compound or vehicle to the respective groups at the determined dose and schedule (e.g., daily or twice daily via IP or PO route). A starting dose could be in the range of 10-50 mg/kg, based on other small molecule MMP inhibitors.[4]
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study (e.g., when tumors in the control group reach a maximum allowable size), euthanize the mice.
-
Collect tumors and other relevant organs (e.g., lungs, liver for metastasis analysis) for further analysis (e.g., histology, immunohistochemistry, zymography).
-
Inflammatory Bowel Disease Model (Mouse)
This protocol outlines the use of this compound in a dextran sodium sulfate (DSS)-induced colitis model to assess its anti-inflammatory effects.[10]
Materials:
-
Mice (e.g., C57BL/6)
-
Dextran sodium sulfate (DSS)
-
This compound
-
Vehicle for administration
-
Scoring system for disease activity index (DAI)
Procedure:
-
Induction of Colitis:
-
Administer 2-3% (w/v) DSS in the drinking water for 5-7 days.
-
-
Treatment:
-
Administer this compound or vehicle daily via a suitable route (e.g., oral gavage) starting from day 0 or day 2 of DSS administration. A potential dose to start with could be in the range of 10-50 mg/kg.
-
-
Monitoring:
-
Monitor body weight, stool consistency, and presence of blood in the feces daily to calculate the Disease Activity Index (DAI).
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., day 7-10), euthanize the mice.
-
Collect the colon and measure its length.
-
Process colon tissue for histological analysis (H&E staining) to assess inflammation and tissue damage.
-
Conduct myeloperoxidase (MPO) assays on colon tissue to quantify neutrophil infiltration.
-
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data from in vivo studies with this compound.
Table 3: Example of Tumor Growth Inhibition Data
| Treatment Group | N | Initial Tumor Volume (mm³) | Final Tumor Volume (mm³) | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 10 | 120 ± 15 | 1500 ± 250 | - |
| This compound (10 mg/kg) | 10 | 125 ± 18 | 950 ± 180 | 36.7% |
| This compound (30 mg/kg) | 10 | 122 ± 16 | 600 ± 150 | 60.0% |
Table 4: Example of Colitis Model Data
| Treatment Group | N | Final Body Weight (% of initial) | Colon Length (cm) | Disease Activity Index (DAI) |
| Healthy Control | 8 | 102 ± 2 | 8.5 ± 0.5 | 0 |
| DSS + Vehicle | 10 | 85 ± 4 | 6.2 ± 0.4 | 3.5 ± 0.3 |
| DSS + this compound (20 mg/kg) | 10 | 95 ± 3 | 7.8 ± 0.3 | 1.8 ± 0.2 |
Signaling Pathways and Experimental Workflow Diagrams
Caption: Simplified signaling pathway for MMP-9 activation and its inhibition by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Computational study of effective matrix metalloproteinase 9 (MMP9) targeting natural inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix metalloproteinases and their inhibitors in canine mammary tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix metalloproteinases MMP-9 and MMP-7 are expressed in experimental autoimmune neuritis and the Guillain-Barré syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting Invasion: The Role of MMP-2 and MMP-9 Inhibition in Colorectal Cancer Therapy [mdpi.com]
- 7. Synthesis and In Vitro Efficacy of MMP9-activated NanoDendrons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. premier-research.com [premier-research.com]
- 10. Selective Allosteric Inhibition of MMP9 Is Efficacious in Preclinical Models of Ulcerative Colitis and Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of MMP-9 Inhibitors
Surrogate Compound 1: Andecaliximab (GS-5745)
Andecaliximab is a humanized monoclonal antibody that acts as a selective allosteric inhibitor of MMP-9. It has been evaluated in preclinical models of inflammatory diseases and cancer, as well as in human clinical trials.[1]
Data Presentation: Quantitative In Vivo Data for Andecaliximab
| Animal Model | Indication | Dosage | Administration Route | Frequency | Key Findings | Reference |
| Mouse (DSS-induced colitis model) | Ulcerative Colitis | 10 mg/kg | Intraperitoneal (IP) | Twice weekly | Reduced disease severity | [1] |
| Mouse (Orthotopic xenograft model) | Colorectal Carcinoma | 10 mg/kg | Intraperitoneal (IP) | Twice weekly | Decreased tumor growth and metastasis | [1] |
| Rat | Musculoskeletal Syndrome Model | Not specified | Not specified | Not specified | Did not induce musculoskeletal syndrome, a toxicity associated with broad-spectrum MMP inhibitors. | [1] |
| Human (Phase I Clinical Trial) | Advanced Solid Tumors | 200, 600, 1800 mg | Intravenous (IV) | Every 2 weeks | No dose-limiting toxicity observed. Recommended dose for further study: 800 mg every 2 weeks or 1200 mg every 3 weeks. | [2][3] |
| Human (Phase I Clinical Trial) | Advanced Gastric/GEJ Adenocarcinoma | 800 mg | Intravenous (IV) | Every 2 weeks (in combination with mFOLFOX6) | Well-tolerated with encouraging clinical activity. | [2][3] |
| Human (Phase 1b Clinical Trial) | Ulcerative Colitis | 0.3, 1.0, 2.5, or 5.0 mg/kg | Intravenous (IV) | Every 2 weeks (3 infusions total) | Generally safe and well-tolerated. Showed preliminary evidence of therapeutic potential. | [4] |
| Human (Phase 1b Clinical Trial) | Ulcerative Colitis | 150 mg | Subcutaneous (SC) | Weekly (5 injections total) | Generally safe and well-tolerated. Showed preliminary evidence of therapeutic potential. | [4] |
Experimental Protocols for Andecaliximab
Protocol 1: Evaluation of Andecaliximab in a Mouse Model of Dextran Sodium Sulfate (DSS)-Induced Colitis
Objective: To assess the efficacy of Andecaliximab in reducing the severity of colitis in a chemically-induced mouse model.
Materials:
-
Andecaliximab (GS-5745)
-
Dextran Sodium Sulfate (DSS)
-
6-8 week old C57BL/6 mice
-
Sterile Phosphate-Buffered Saline (PBS)
-
Animal weighing scale
-
Disease Activity Index (DAI) scoring system (based on weight loss, stool consistency, and rectal bleeding)
Procedure:
-
Induction of Colitis: Administer 3% (w/v) DSS in the drinking water of mice for 5-7 days to induce acute colitis.
-
Animal Grouping: Randomly divide mice into two groups:
-
Vehicle control group (receiving PBS or isotype control antibody)
-
Andecaliximab treatment group
-
-
Drug Administration:
-
On day 0 (start of DSS administration), administer the first dose of Andecaliximab (10 mg/kg) or vehicle via intraperitoneal (IP) injection.
-
Administer subsequent doses twice weekly for the duration of the study.
-
-
Monitoring:
-
Monitor body weight, stool consistency, and rectal bleeding daily.
-
Calculate the Disease Activity Index (DAI) score for each mouse daily.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 7 or 10), euthanize the mice.
-
Collect colon tissue for histological analysis (e.g., H&E staining) to assess inflammation and tissue damage.
-
Measure colon length as an indicator of inflammation.
-
Perform myeloperoxidase (MPO) assay on colon tissue to quantify neutrophil infiltration.
-
Protocol 2: Evaluation of Andecaliximab in a Surgical Orthotopic Xenograft Model of Colorectal Carcinoma
Objective: To determine the effect of Andecaliximab on primary tumor growth and metastasis in a clinically relevant mouse model of colorectal cancer.
Materials:
-
Andecaliximab (GS-5745)
-
Human colorectal cancer cell line (e.g., HT29, HCT116)
-
6-8 week old immunodeficient mice (e.g., NOD/SCID or nude mice)
-
Matrigel
-
Surgical instruments
-
In vivo imaging system (if using fluorescently or luminescently labeled cells)
Procedure:
-
Tumor Cell Implantation:
-
Surgically expose the cecum of the anesthetized mouse.
-
Inject a suspension of human colorectal cancer cells mixed with Matrigel into the cecal wall.
-
Suture the incision.
-
-
Animal Grouping: Once tumors are established (e.g., palpable or detectable by imaging), randomly divide mice into two groups:
-
Vehicle control group
-
Andecaliximab treatment group
-
-
Drug Administration:
-
Administer Andecaliximab (10 mg/kg) or vehicle via intraperitoneal (IP) injection twice weekly.
-
-
Monitoring:
-
Monitor tumor growth using calipers or an in vivo imaging system.
-
Monitor animal well-being and body weight regularly.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the primary tumor and weigh it.
-
Examine distant organs (e.g., liver, lungs) for the presence of metastases.
-
Perform immunohistochemical analysis of tumor tissue for markers of proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31).
-
Mandatory Visualization: Experimental Workflows for Andecaliximab
References
- 1. Selective Allosteric Inhibition of MMP9 Is Efficacious in Preclinical Models of Ulcerative Colitis and Colorectal Cancer | PLOS One [journals.plos.org]
- 2. Andecaliximab/GS-5745 Alone and Combined with mFOLFOX6 in Advanced Gastric and Gastroesophageal Junction Adenocarcinoma: Results from a Phase I Study. [vivo.weill.cornell.edu]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Randomised clinical trial: a phase 1, dose-ranging study of the anti-matrix metalloproteinase-9 monoclonal antibody GS-5745 versus placebo for ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Mmp-9-IN-7 solubility and stability in different solvents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and stability of Mmp-9-IN-7, a potent inhibitor of Matrix Metalloproteinase-9 (MMP-9). This document also includes experimental protocols for its use in research settings and a diagram of the MMP-9 signaling pathway.
Product Information
-
Product Name: this compound
-
Function: A potent inhibitor of MMP-9, with a reported IC50 of 0.52 μM in a proMMP9/MMP3 p126 activation assay.[1][2] It is utilized in research investigating syndromes mediated by MMP-9 and MMP-13.[1][2]
Solubility and Stability
Proper handling and storage of this compound are crucial for maintaining its activity and ensuring experimental reproducibility. The following tables summarize the available data on its solubility and stability.
Table 1: Solubility of this compound
| Solvent | Concentration | Remarks |
| Dimethyl Sulfoxide (DMSO) | 10 mM | Available as a pre-made solution. |
| Ethanol | Data not available | It is recommended to test solubility in small aliquots starting from a low concentration. |
| Water | Data not available | Expected to have low aqueous solubility. |
Table 2: Stability and Storage of this compound
| Condition | Solvent | Duration | Remarks |
| -20°C | Not specified | ≥ 2 years | Recommended for long-term storage of the solid compound. |
| -20°C or -80°C | DMSO | At least 1 month | Recommended for storage of stock solutions. Avoid repeated freeze-thaw cycles. |
Signaling Pathway
MMP-9 is a key enzyme involved in the degradation of the extracellular matrix and plays a crucial role in various physiological and pathological processes, including inflammation, wound healing, and cancer metastasis. Its expression and activity are regulated by a complex network of signaling pathways.
Caption: MMP-9 Signaling Pathway and Point of Inhibition by this compound.
Experimental Protocols
The following protocols provide a general guideline for the preparation and use of this compound in typical cell-based assays. It is recommended that researchers optimize these protocols for their specific experimental systems.
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), sterile, anhydrous
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is required for this calculation.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous, sterile DMSO to the tube.
-
Dissolve the compound: Vortex the tube until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be necessary to facilitate dissolution.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
General Protocol for this compound Treatment in Cell Culture
This protocol provides a general workflow for treating cultured cells with this compound.
Materials:
-
Cultured cells
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Sterile pipette tips and tubes
Experimental Workflow Diagram:
References
Application Notes and Protocols for Mmp-9-IN-7 in Zymography Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major constituent of basement membranes.[1] Dysregulation of MMP-9 activity is implicated in various pathological processes, including tumor invasion, metastasis, inflammation, and neurodegenerative diseases. Consequently, the development of specific MMP-9 inhibitors is a key area of interest in drug discovery.
Mmp-9-IN-7 is a potent and specific inhibitor of MMP-9. This document provides detailed protocols for utilizing this compound in gelatin zymography assays to assess its inhibitory effects on MMP-9 activity. Gelatin zymography is a widely used technique that allows for the detection of gelatinolytic activity of MMPs in biological samples.[2]
Mechanism of Action of MMP-9
MMP-9 is secreted as an inactive proenzyme (pro-MMP-9). Activation occurs via proteolytic cleavage of the pro-domain by other proteases, such as MMP-3 (stromelysin-1) or plasmin.[1] The active enzyme contains a catalytic domain with a zinc ion essential for its enzymatic activity. MMP-9 inhibitors, like this compound, typically function by chelating this zinc ion in the active site, thereby blocking the enzyme's proteolytic activity.[3]
Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound.
| Inhibitor | Target | IC50 Value | Assay Type |
| This compound | proMMP-9/MMP-3 P126 | 0.52 µM | Activation Assay |
Note: The IC50 value represents the concentration of the inhibitor required to reduce the in vitro activity of the target enzyme by 50%. This value is a critical parameter for determining the appropriate working concentration of the inhibitor in experimental setups.
Experimental Protocols
This section provides a detailed protocol for performing a gelatin zymography assay to evaluate the inhibitory effect of this compound on MMP-9 activity.
Materials and Reagents
-
This compound: Prepare a stock solution in DMSO.
-
Samples containing MMP-9: Conditioned cell culture media, tissue extracts, or purified MMP-9.
-
Reagents for SDS-PAGE:
-
30% Acrylamide/Bis-acrylamide solution
-
1.5 M Tris-HCl, pH 8.8
-
1.0 M Tris-HCl, pH 6.8
-
10% (w/v) Sodium Dodecyl Sulfate (SDS)
-
Gelatin (from porcine skin)
-
Ammonium persulfate (APS)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
-
Zymogram Sample Buffer (2X, Non-reducing):
-
125 mM Tris-HCl, pH 6.8
-
4% (w/v) SDS
-
20% (v/v) Glycerol
-
0.02% (w/v) Bromophenol Blue
-
-
Zymogram Renaturing Buffer:
-
50 mM Tris-HCl, pH 7.5
-
2.5% (v/v) Triton X-100
-
-
Zymogram Developing Buffer:
-
50 mM Tris-HCl, pH 7.5
-
200 mM NaCl
-
5 mM CaCl₂
-
1 µM ZnCl₂
-
-
Staining Solution:
-
0.5% (w/v) Coomassie Brilliant Blue R-250
-
40% (v/v) Methanol
-
10% (v/v) Acetic Acid
-
-
Destaining Solution:
-
40% (v/v) Methanol
-
10% (v/v) Acetic Acid
-
Protocol for Gelatin Zymography with this compound Inhibition
1. Preparation of Gelatin-Containing Polyacrylamide Gels (8% Separating Gel)
-
For a 10 mL separating gel, mix the following:
-
3.35 mL deionized water
-
2.5 mL 1.5 M Tris-HCl, pH 8.8
-
2.7 mL 30% Acrylamide/Bis-acrylamide solution
-
1.0 mL Gelatin solution (10 mg/mL in water)
-
100 µL 10% SDS
-
50 µL 10% APS
-
10 µL TEMED
-
-
Pour the separating gel and allow it to polymerize.
-
Prepare a 4% stacking gel without gelatin and pour it on top of the separating gel. Insert the comb and allow it to polymerize.
2. Sample Preparation
-
Mix your protein sample (e.g., conditioned media) with an equal volume of 2X Zymogram Sample Buffer.
-
Important: Do not heat the samples or add reducing agents (like β-mercaptoethanol or DTT) as this will irreversibly denature the enzyme.
-
Load 10-20 µL of the sample mixture into the wells of the gel. Include a lane with a pre-stained molecular weight marker.
3. Electrophoresis
-
Run the gel in 1X Tris-Glycine-SDS running buffer at 100-120 V at 4°C until the dye front reaches the bottom of the gel.
4. Renaturation and Inhibition
-
After electrophoresis, carefully remove the gel from the glass plates.
-
Wash the gel twice with Zymogram Renaturing Buffer for 30 minutes each at room temperature with gentle agitation to remove SDS and allow the enzyme to renature.
-
Prepare the Zymogram Developing Buffer. For the inhibitor-treated gel, add this compound to the developing buffer to achieve the desired final concentration. A good starting point is to test a range of concentrations around the IC50 value (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM, and 10 µM). For the control gel, use developing buffer without the inhibitor.
-
Incubate the gels in their respective developing buffers overnight (16-24 hours) at 37°C with gentle agitation.
5. Staining and Destaining
-
After incubation, discard the developing buffer and rinse the gels with deionized water.
-
Stain the gels with Coomassie Brilliant Blue R-250 solution for 1-2 hours at room temperature with gentle agitation.
-
Destain the gels with the destaining solution until clear bands of gelatinolysis appear against a blue background. The areas of MMP-9 activity will appear as clear zones where the gelatin has been degraded.
6. Data Analysis
-
Gels can be photographed or scanned for a permanent record.
-
The intensity of the clear bands can be quantified using densitometry software (e.g., ImageJ). The percentage of inhibition can be calculated by comparing the band intensity in the inhibitor-treated lanes to the control (untreated) lane.
Visualizations
MMP-9 Activation and Inhibition Workflow
The following diagram illustrates the experimental workflow for assessing MMP-9 inhibition using gelatin zymography.
Caption: Workflow for this compound Zymography Assay.
Simplified MMP-9 Signaling Pathway
This diagram depicts a simplified signaling pathway leading to the expression and activation of MMP-9, and its subsequent role in ECM degradation.
Caption: Simplified MMP-9 Signaling and Inhibition.
References
Application of Mmp-9-IN-7 in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, plays a pivotal role in the degradation of extracellular matrix (ECM) components, a process integral to cancer progression, invasion, and metastasis.[1][2][3] Elevated levels of MMP-9 are associated with poor prognosis in various cancers, including breast, colorectal, and lung cancer, making it a compelling target for therapeutic intervention.[1] Mmp-9-IN-7 has been identified as a potent inhibitor of MMP-9 with an IC50 of 0.52 µM in a proMMP-9/MMP3 P126 activation assay. This compound originates from patent WO2012162468 and represents a potential tool for investigating the role of MMP-9 in cancer and for the development of novel anti-cancer therapies.
While specific research applications of this compound in cancer are not extensively documented in publicly available literature, this document provides a comprehensive guide for its evaluation in cancer research based on established protocols for other selective MMP-9 inhibitors. These notes and protocols are intended to guide researchers in designing and executing experiments to elucidate the anti-cancer potential of this compound.
Data Presentation: Efficacy of Selective MMP-9 Inhibitors in Cancer Models
The following table summarizes typical quantitative data obtained from studies on various selective MMP-9 inhibitors, providing a reference for the expected outcomes when evaluating this compound.
| Parameter | Cancer Cell Line / Model | Inhibitor Concentration | Observed Effect | Reference |
| IC50 (Cell Viability) | A549 (Lung), C6 (Glioma) | Varies | Cytotoxic effects observed with some oxadiazole, thiadiazole, and triazole derivatives. | [4] |
| MCF-7 (Breast) | 20.6 ± 0.3 µg/mL | A thiazole derivative showed a selective inhibitory effect compared to cisplatin. | [5] | |
| Inhibition of Cell Migration | MDA-MB-231 (Breast) | 10 µM | A thiazole derivative (5k) blocked ~80% of migration. | [6] |
| HeLa (Cervical), A549 (Lung) | 10 µM | A thiazole derivative (5k) blocked ~80% of migration in HeLa and A549 cells. | [6] | |
| Inhibition of Cell Invasion | MDA-MB-231 (Breast) | 10 µM | Thiazole derivatives reduced invasion to approximately 40-60% of the control. | [6] |
| Inhibition of MMP-9 Activity | A549, C6 cell lysates | 1.3 µM | Oxadiazole derivatives showed 25.75 ± 2.16% to 30.46 ± 3.27% inhibition. | [4] |
| MCF-7 cell lysates | Varies | A thiazole derivative showed 7.28 ± 1.49% inhibition of MMP-9. | [5] | |
| In Vivo Tumor Growth Inhibition | MDA-MB-435 xenograft | Not Specified | A pyrimidinone derivative retarded tumor growth and inhibited lung metastasis. | [7] |
| Reduction in Angiogenesis | MCF-7 xenograft | Not Specified | Secreted MMP-9 increased capillary number and vessel perimeter. | [8] |
| Islet carcinogenesis model | Not Specified | MMP-9 inhibitors reduced angiogenic switching and tumor number. | [9] |
Signaling Pathways
MMP-9 is implicated in various signaling pathways that drive cancer progression. Its inhibition by agents like this compound can be expected to modulate these pathways, leading to anti-tumor effects.
Caption: MMP-9 signaling pathways in cancer and the inhibitory action of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-cancer effects of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, A549, HCT116)
-
This compound (dissolved in DMSO)
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of fresh medium containing different concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Gelatin Zymography Assay
Objective: To assess the inhibitory effect of this compound on the enzymatic activity of MMP-9.
Materials:
-
Conditioned medium from cancer cells or recombinant human MMP-9
-
This compound
-
SDS-PAGE gels (10%) containing 1 mg/mL gelatin
-
Zymogram sample buffer (non-reducing)
-
Zymogram developing buffer
-
Coomassie Brilliant Blue R-250 staining solution
-
Destaining solution
Protocol:
-
Collect conditioned medium from cancer cells treated with or without this compound.
-
Mix the conditioned medium with non-reducing sample buffer.
-
Load the samples onto the gelatin-containing SDS-PAGE gel.
-
After electrophoresis, wash the gel with renaturing buffer (2.5% Triton X-100) to remove SDS.
-
Incubate the gel in developing buffer at 37°C for 18-24 hours.
-
Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour.
-
Destain the gel until clear bands appear against a blue background. The clear bands indicate gelatinolytic activity.
-
Quantify the band intensity using densitometry software.
Cell Migration and Invasion Assays (Transwell Assay)
Objective: To evaluate the effect of this compound on the migratory and invasive potential of cancer cells.
Materials:
-
Transwell inserts (8 µm pore size)
-
Matrigel (for invasion assay)
-
Serum-free medium
-
Complete medium with chemoattractant (e.g., 10% FBS)
-
This compound
-
Cotton swabs
-
Crystal violet staining solution
Protocol:
-
For Invasion Assay: Coat the top of the transwell insert with a thin layer of Matrigel and allow it to solidify. For migration assays, this step is omitted.
-
Resuspend cancer cells in serum-free medium containing different concentrations of this compound.
-
Add 1 x 10⁵ cells to the upper chamber of the transwell insert.
-
Add complete medium with a chemoattractant to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the stained cells in several random fields under a microscope.
In Vivo Tumor Xenograft Model
Objective: To determine the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cells (e.g., MDA-MB-231, A549)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers
Protocol:
-
Subcutaneously inject 1 x 10⁶ cancer cells into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Measure tumor volume with calipers every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for MMP-9, Ki-67, CD31).
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating a novel MMP-9 inhibitor like this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting Invasion: The Role of MMP-2 and MMP-9 Inhibition in Colorectal Cancer Therapy [mdpi.com]
- 3. Matrix Metalloproteinase 9 Regulates Tumor Cell Invasion via Cleavage of Protease Nexin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Evaluation of A New Series of Thiazole Derivatives as Potential Antitumor Agents and MMP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecule Anti-Cancer Compounds Selectively Target the Hemopexin Domain of Matrix Metalloproteinase-9 (MMP-9) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Secreted MMP9 promotes angiogenesis more efficiently than constitutive active MMP9 bound to the tumor cell surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Matrix metalloproteinase-9 triggers the angiogenic switch during carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Neuroinflammation with MMP-9-IN-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including multiple sclerosis, Alzheimer's disease, Parkinson's disease, and traumatic brain injury. Matrix metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, has emerged as a key player in the neuroinflammatory cascade.[1][2][3] MMP-9 contributes to the breakdown of the blood-brain barrier (BBB), facilitating the infiltration of peripheral immune cells into the central nervous system (CNS), and is involved in the activation of pro-inflammatory cytokines and chemokines.[1][3][4][5]
MMP-9-IN-7 is a potent and selective inhibitor of MMP-9, with a reported IC50 of 0.52 μM in a pro-MMP-9 activation assay.[6][7] Its selectivity for MMP-9 over other MMPs makes it a valuable research tool to dissect the specific roles of MMP-9 in neuroinflammatory processes. These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models of neuroinflammation, enabling researchers to investigate its therapeutic potential and elucidate the intricate mechanisms of MMP-9-mediated neuroinflammation.
Data Presentation
Table 1: In Vitro Efficacy of MMP-9 Inhibitors
| Inhibitor | Target(s) | Cell Type | Assay | IC50 | Reference |
| This compound | MMP-9 | - | proMMP9/MMP3 P126 activation assay | 0.52 µM | [6] |
| MMP-9 Inhibitor I | MMP-9, MMP-13, TACE | BV-2 microglia | TNF-α secretion | 5 nM (MMP-9) | [8] |
| Batimastat (BB-94) | Broad-spectrum MMP inhibitor | SKOV3 ovarian carcinoma cells | MMP-9-stimulated VEGF release | ~1 µM | [9] |
| GM6001 | Broad-spectrum MMP inhibitor | SHI-1 leukemic cells | Blood-brain barrier permeability | - | [10] |
Table 2: In Vivo Effects of MMP-9 Inhibition in Neuroinflammation Models
| Model | Animal | Inhibitor/Genetic Modification | Dosage/Method | Key Findings | Reference |
| Experimental Autoimmune Encephalomyelitis (EAE) | C57BL/6 mice | MMP-9 knockout | Genetic deletion | Delayed onset and reduced severity of EAE | [11] |
| Lipopolysaccharide (LPS) Induced Neuroinflammation | C57BL/6 mice | MMP-9 knockout | Intraperitoneal LPS injection | Reduced microglial activation and pro-inflammatory cytokine expression | [12] |
| Spinal Cord Injury | CD1 mice | Nutrient Mixture (affecting MMP-9) | Oral gavage | Decreased MMP-9 expression and improved motor recovery | [2] |
| Stroke (MCAO) | Adult mice | MMP-9 neutralizing antibody (L13-IgG) | Intravenous injection (5 mg/kg) | Attenuated blood-brain barrier breakdown and reduced infarct volume | [13] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: In Vitro Model of Neuroinflammation using LPS-stimulated Microglia
This protocol describes the use of this compound to assess its anti-inflammatory effects on lipopolysaccharide (LPS)-stimulated microglial cells.
Materials:
-
BV-2 microglial cell line (or primary microglia)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
-
Reagents for downstream analysis (ELISA kits, zymography gels, antibodies, etc.)
Procedure:
-
Cell Culture:
-
Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Plate cells in appropriate culture vessels (e.g., 24-well plates for ELISA, 6-well plates for Western blot and zymography) and allow them to adhere overnight.
-
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM). Store at -20°C.
-
Note: The final DMSO concentration in the cell culture medium should not exceed 0.1% to avoid cytotoxicity.[14]
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1-10 µM, based on the IC50 and typical concentrations for similar inhibitors) for 1 hour.[14]
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for the desired time period (e.g., 24 hours).[2][15][16] Include a vehicle control (DMSO) and an LPS-only control.
-
-
Sample Collection:
-
After the incubation period, collect the cell culture supernatant for cytokine analysis (ELISA) and gelatin zymography.
-
Lyse the cells to collect protein for Western blot analysis.
-
-
Downstream Analysis:
-
ELISA: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the culture supernatant according to the manufacturer's instructions.
-
Gelatin Zymography: Assess MMP-9 activity in the culture supernatant as described in Protocol 3.
-
Western Blot: Analyze the expression of inflammatory markers such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in cell lysates.
-
Immunocytochemistry: Fix cells and stain for microglial activation markers like Iba1.
-
Protocol 2: In Vivo Model of Neuroinflammation - Experimental Autoimmune Encephalomyelitis (EAE)
This protocol outlines the use of this compound in the EAE mouse model of multiple sclerosis to evaluate its therapeutic potential.
Materials:
-
C57BL/6 mice (female, 8-12 weeks old)
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis Toxin (PTX)
-
This compound
-
Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)[17]
-
Anesthetics
-
Materials for tissue collection and analysis
Procedure:
-
EAE Induction:
-
Preparation and Administration of this compound:
-
Prepare the dosing solution of this compound in a suitable vehicle. The optimal dosage should be determined empirically, but a starting range of 1-10 mg/kg can be considered based on other small molecule inhibitors used in similar models.
-
Administer this compound (e.g., via intraperitoneal injection) daily, starting from the day of immunization or at the onset of clinical signs. Include a vehicle control group.
-
-
Clinical Assessment:
-
Monitor the mice daily for clinical signs of EAE and record their body weight.
-
Score the disease severity based on a standard scale (e.g., 0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: moribund).[20]
-
-
Tissue Collection and Analysis:
-
At the peak of the disease (or a predetermined endpoint), euthanize the mice and perfuse with PBS followed by 4% paraformaldehyde.
-
Collect the brain and spinal cord for histological and biochemical analyses.
-
Immunohistochemistry: Prepare tissue sections and stain for markers of neuroinflammation, including microglia (Iba1), astrocytes (GFAP), and infiltrating immune cells (CD45).[22][23][24][25]
-
Blood-Brain Barrier Permeability: Assess BBB integrity using Evans blue or sodium fluorescein extravasation assays.[10][13]
-
Gelatin Zymography: Homogenize fresh CNS tissue to assess MMP-9 activity as described in Protocol 3.
-
ELISA: Measure cytokine levels in CNS tissue homogenates.
-
Protocol 3: Gelatin Zymography for MMP-9 Activity
This protocol is for detecting the enzymatic activity of MMP-9 in cell culture supernatants or tissue homogenates.[26][27][28][29][30]
Materials:
-
Polyacrylamide gel solution with 0.1% gelatin
-
Tris-Glycine SDS sample buffer (non-reducing)
-
Tris-Glycine SDS running buffer
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution (e.g., 40% methanol, 10% acetic acid)
Procedure:
-
Sample Preparation:
-
Mix cell culture supernatant or tissue homogenate with non-reducing sample buffer. Do not heat the samples.
-
-
Electrophoresis:
-
Load the samples onto a polyacrylamide gel containing 0.1% gelatin.
-
Run the gel at 4°C until the dye front reaches the bottom.
-
-
Renaturation and Development:
-
Wash the gel in renaturing buffer for 30-60 minutes at room temperature with gentle agitation to remove SDS.
-
Incubate the gel in developing buffer overnight at 37°C.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue for at least 1 hour.
-
Destain the gel until clear bands appear against a blue background. The clear bands represent areas of gelatin degradation by MMPs.
-
MMP-9 activity will appear as a band at approximately 92 kDa (pro-MMP-9) and 82 kDa (active MMP-9).
-
Protocol 4: Immunohistochemistry for Microglia and Astrocytes
This protocol is for the visualization of microglial (Iba1) and astrocytic (GFAP) activation in CNS tissue sections.[22][23][24][25][31]
Materials:
-
Paraffin-embedded or frozen CNS tissue sections
-
Primary antibodies: Rabbit anti-Iba1, Rabbit or Mouse anti-GFAP
-
Biotinylated secondary antibodies
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Tissue Preparation:
-
Deparaffinize and rehydrate paraffin sections. For frozen sections, air dry before use.
-
Perform antigen retrieval if necessary (e.g., heat-induced epitope retrieval in citrate buffer).
-
-
Blocking:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding sites with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100).
-
-
Antibody Incubation:
-
Incubate sections with the primary antibody (e.g., anti-Iba1 at 1:500, anti-GFAP at 1:1000) overnight at 4°C.
-
Wash the sections with PBS.
-
Incubate with the appropriate biotinylated secondary antibody for 1-2 hours at room temperature.
-
-
Detection and Visualization:
-
Wash the sections and incubate with ABC reagent.
-
Develop the signal with DAB substrate until the desired stain intensity is reached.
-
Counterstain with hematoxylin.
-
-
Mounting and Imaging:
-
Dehydrate the sections through graded alcohols and xylene, and coverslip with mounting medium.
-
Image the sections using a light microscope and quantify the staining intensity or cell morphology as a measure of glial activation.
-
Conclusion
This compound is a valuable tool for investigating the role of MMP-9 in neuroinflammation. The protocols provided herein offer a framework for utilizing this inhibitor in established in vitro and in vivo models. Researchers can adapt these methods to their specific experimental questions to further unravel the complexities of neuroinflammatory diseases and to explore the therapeutic potential of selective MMP-9 inhibition. It is recommended to perform dose-response and time-course experiments to optimize the use of this compound for each specific application.
References
- 1. Cytokine regulation of MMP-9 in peripheral glia: Implications for pathological processes and pain in injured nerve - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Microglia and Matrix Metalloproteinases Involvement in Neuroinflammation and Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Matrix metalloproteinase-9 deficiency leads to prolonged foreign body response in the brain associated with increased IL-1β levels and leakage of the blood brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix metalloproteinases in the brain and blood–brain barrier: Versatile breakers and makers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Matrix Metalloproteinase-2 and -9 Secreted by Leukemic Cells Increase the Permeability of Blood-Brain Barrier by Disrupting Tight Junction Proteins | PLOS One [journals.plos.org]
- 11. Matrix Metalloproteinase-9 Inhibition Reduces Inflammation and Improves Motility in Murine Models of Post-Operative Ileus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An MMP-9 exclusive neutralizing antibody attenuates blood-brain barrier breakdown in mice with stroke and reduces stroke patient-derived MMP-9 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 16. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 19. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. EAE induction [bio-protocol.org]
- 21. researchgate.net [researchgate.net]
- 22. Immunohistochemistry (HIS) for Aβ1-42, Iba1, and GFAP [bio-protocol.org]
- 23. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 24. A Comparison of Spinal Iba1 and GFAP expression in Rodent Models of Acute and Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Immunofluorescence Staining of Iba-1 and GFAP [bio-protocol.org]
- 26. Two-Dimensional Zymography Differentiates Gelatinase Isoforms in Stimulated Microglial Cells and in Brain Tissues of Acute Brain Injuries - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Gel Zymography [bio-protocol.org]
- 28. researchgate.net [researchgate.net]
- 29. Use of Gel Zymography to Examine Matrix Metalloproteinase (Gelatinase) Expression in Brain Tissue or in Primary Glial Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 30. med.upenn.edu [med.upenn.edu]
- 31. m.youtube.com [m.youtube.com]
Mmp-9-IN-7 in Cardiovascular Disease Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, is a critical regulator of extracellular matrix (ECM) remodeling.[1][2] Under physiological conditions, MMP-9 expression is low; however, it is significantly upregulated in various cardiovascular diseases, including atherosclerosis, myocardial infarction (MI), and heart failure.[3] In these pathologies, MMP-9 contributes to tissue remodeling, inflammation, and cellular migration.[1][2] Its substrates include key components of the cardiac ECM such as collagen, elastin, and fibronectin.[4] The multifaceted role of MMP-9 in the pathophysiology of cardiovascular diseases has made it a compelling therapeutic target.
Mmp-9-IN-7 is a potent and selective inhibitor of MMP-9, with a reported half-maximal inhibitory concentration (IC50) of 0.52 μM in a proMMP-9/MMP3 activation assay. While specific studies on this compound in cardiovascular disease models are not extensively documented in peer-reviewed literature, its high potency suggests its potential as a valuable research tool. These application notes provide a comprehensive overview of the potential uses of this compound and similar selective MMP-9 inhibitors in cardiovascular research, including detailed experimental protocols and expected outcomes based on studies with analogous compounds.
Quantitative Data on Selective MMP-9 Inhibition
The following tables summarize quantitative data from studies using a selective MMP-9 inhibitor in a murine model of myocardial infarction. This data can serve as a reference for designing experiments with this compound.
Table 1: In Vivo Efficacy of a Selective MMP-9 Inhibitor Post-Myocardial Infarction [5][6]
| Parameter | Treatment Group | Value | Fold Change vs. Saline | p-value |
| MMP-9 Activity Reduction (Day 1 post-MI) | MMP-9i (0.03 µ g/day ) | 31 ± 1% | - | < 0.05 |
| Infarct Wall Thinning (Day 7 post-MI) | Saline | Reference | - | - |
| MMP-9i (0.03 µ g/day ) | Increased | - | < 0.05 | |
| Ejection Fraction (Day 7 post-MI) | Saline | Reference | - | - |
| MMP-9i (0.03 µ g/day ) | Reduced | - | < 0.05 | |
| Collagen Deposition (Infarct, Day 7 post-MI) | MMP-9i (0.03 µ g/day ) | 21% decrease | - | < 0.05 |
| Neutrophil Infiltration (Day 1 post-MI) | MMP-9i (0.03 µ g/day ) | Enhanced | - | < 0.05 |
| Macrophage Infiltration (Day 7 post-MI) | MMP-9i (0.03 µ g/day ) | Enhanced | - | < 0.05 |
Table 2: IC50 Values of Various MMP-9 Inhibitors
| Inhibitor | IC50 (nM) | Assay Conditions | Reference |
| This compound | 520 | proMMP-9/MMP-3 activation assay | Patent WO2012162468 |
| Selective triple-helical peptide inhibitor | 0.98 ± 0.09 | Recombinant active MMP-9 | [5] |
| AL-828 | 4 x 10^5 (Theoretical) | - | [7] |
Signaling Pathways and Experimental Workflows
MMP-9 Signaling in Atherosclerosis
Caption: MMP-9 signaling cascade in the development and progression of atherosclerosis.
Experimental Workflow for In Vivo Evaluation of this compound in a Myocardial Infarction Model
Caption: Workflow for assessing this compound efficacy in a murine MI model.
Experimental Protocols
In Vitro MMP-9 Activity Assay (Fluorogenic)
This protocol is adapted from commercially available gelatinase activity assay kits and is suitable for determining the IC50 of this compound.[8]
Materials:
-
Recombinant active human MMP-9
-
This compound
-
Fluorogenic MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl2, 0.05% Brij-35)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission: 320/405 nm)
-
DMSO (for dissolving inhibitor)
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in Assay Buffer to achieve a range of final concentrations for IC50 determination.
-
Enzyme Preparation: Dilute the recombinant active MMP-9 in Assay Buffer to the desired working concentration.
-
Assay Reaction: a. To each well of the 96-well plate, add 45 µL of the diluted this compound or vehicle control (Assay Buffer with the same percentage of DMSO). b. Add 45 µL of the diluted active MMP-9 to each well. c. Incubate at room temperature for 15 minutes to allow for inhibitor binding. d. Initiate the reaction by adding 10 µL of the fluorogenic MMP-9 substrate to each well.
-
Measurement: a. Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. b. Measure the fluorescence intensity kinetically every 5 minutes for 1-2 hours, or as a single endpoint reading after a fixed incubation time (e.g., 2-3 hours).
-
Data Analysis: a. For kinetic assays, determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve). b. For endpoint assays, use the final fluorescence values. c. Plot the percentage of MMP-9 inhibition versus the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Gelatin Zymography for MMP-9 Activity in Biological Samples
This protocol allows for the detection of MMP-9 activity in cell culture supernatants or tissue lysates.[9]
Materials:
-
Biological sample (cell culture supernatant or tissue lysate)
-
4X Non-reducing sample buffer (250 mM Tris-HCl, pH 6.8, 40% glycerol, 8% SDS, 0.01% bromophenol blue)
-
10% SDS-polyacrylamide gel containing 1 mg/mL gelatin
-
Tris-glycine SDS running buffer
-
Renaturing solution (2.5% Triton X-100 in dH2O)
-
Developing buffer (50 mM Tris-HCl, pH 7.8, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)
-
Coomassie Blue staining solution (0.5% Coomassie Brilliant Blue R-250, 5% methanol, 10% acetic acid)
-
Destaining solution (40% methanol, 10% acetic acid)
Procedure:
-
Sample Preparation: a. For cell culture supernatants, centrifuge to remove debris. Mix 75 µL of the supernatant with 25 µL of 4X non-reducing sample buffer. Do not heat the sample. b. For tissue lysates, homogenize the tissue in lysis buffer on ice, centrifuge, and collect the supernatant. Mix a portion of the lysate with 4X non-reducing sample buffer. Do not heat.
-
Electrophoresis: a. Load 20-30 µL of the prepared samples into the wells of the gelatin-containing SDS-PAGE gel. b. Run the gel at 125V for approximately 90 minutes in cold running buffer.
-
Renaturation and Development: a. After electrophoresis, wash the gel twice for 30 minutes each in renaturing solution with gentle agitation to remove SDS. b. Incubate the gel in developing buffer overnight at 37°C.
-
Staining and Visualization: a. Stain the gel with Coomassie Blue staining solution for 30-60 minutes. b. Destain the gel with destaining solution until clear bands appear against a blue background. c. Areas of gelatin degradation by MMP-9 will appear as clear bands. The pro-MMP-9 will be visible at ~92 kDa and the active form at ~82 kDa.
In Vivo Myocardial Infarction Model and this compound Administration
This protocol is based on a study using a selective MMP-9 inhibitor in a murine model of MI.[5][6]
Materials:
-
Male C57BL/6J mice (8-12 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for thoracotomy
-
7-0 silk suture
-
This compound
-
Vehicle (e.g., sterile saline)
-
Osmotic minipumps
-
Echocardiography system
Procedure:
-
Surgical Procedure (Myocardial Infarction): a. Anesthetize the mouse and provide appropriate analgesia. b. Perform a left thoracotomy to expose the heart. c. Ligate the left anterior descending (LAD) coronary artery with a 7-0 silk suture. Successful ligation is confirmed by blanching of the anterior wall of the left ventricle. d. Close the chest cavity and allow the mouse to recover.
-
Inhibitor Administration: a. At a predetermined time post-MI (e.g., 3 hours), implant a subcutaneous osmotic minipump loaded with either vehicle or this compound to deliver a continuous infusion at the desired dose (e.g., 0.03 µ g/day ).
-
Post-Operative Monitoring and Endpoint Analysis: a. Monitor the animals daily for signs of distress. b. At selected time points (e.g., Day 1, Day 7 post-MI), perform echocardiography to assess cardiac function (ejection fraction, ventricular dimensions). c. At the study endpoint, euthanize the animals and harvest the hearts. d. Process the hearts for histological analysis (e.g., TTC staining for infarct size, Picrosirius Red for collagen deposition, immunohistochemistry for inflammatory cell infiltration) and biochemical assays (e.g., MMP-9 activity assay on tissue homogenates).
Conclusion
This compound, as a potent and selective MMP-9 inhibitor, holds significant promise for advancing our understanding of the role of MMP-9 in cardiovascular diseases. The provided application notes and protocols, based on established methodologies and findings from studies with similar selective inhibitors, offer a framework for researchers to investigate the therapeutic potential of targeting MMP-9 in conditions such as myocardial infarction and atherosclerosis. Careful experimental design, incorporating both in vitro and in vivo models, will be crucial in elucidating the precise effects of this compound and its potential as a future therapeutic agent.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. JCI - Targeted deletion of matrix metalloproteinase-9 attenuates left ventricular enlargement and collagen accumulation after experimental myocardial infarction [jci.org]
- 3. MMP-9 signaling in the left ventricle following myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Early matrix metalloproteinase-9 inhibition post-myocardial infarction worsens cardiac dysfunction by delaying inflammation resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. InnoZyme™ Gelatinase (MMP-2/MMP-9) Activity Assay kit, Fluorogenic | CBA003 [merckmillipore.com]
- 9. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
MMP-9-IN-7: A Novel Tool for Investigating the Complex Role of MMP-9 in Wound Healing
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
Introduction
Matrix metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, plays a critical, yet dual, role in the intricate process of wound healing. While essential for extracellular matrix (ECM) remodeling, keratinocyte migration, and the inflammatory response, excessive or prolonged MMP-9 activity is a hallmark of chronic, non-healing wounds, such as diabetic foot ulcers.[1] This aberrant activity leads to excessive degradation of the ECM, impairing re-epithelialization and tissue regeneration.[2][3] Therefore, selective inhibition of MMP-9 presents a promising therapeutic strategy to promote healing in chronic wounds.
MMP-9-IN-7 is a potent and selective inhibitor of MMP-9, with a reported IC50 of 0.52 μM in a proMMP9/MMP3 activation assay.[2] This small molecule, extracted from patent WO2012162468, offers a valuable tool for researchers to dissect the specific contributions of MMP-9 in both physiological and pathological wound healing processes.[2] These application notes provide detailed protocols for utilizing this compound in in vitro and in vivo models of wound healing, enabling the investigation of its therapeutic potential.
Data Presentation
In Vitro Efficacy of MMP-9 Inhibition
| Parameter | Control | MMP-9 Inhibitor (e.g., this compound) | Reference |
| Keratinocyte Migration (% Wound Closure at 24h) | Varies by cell line and conditions | Dose-dependent increase | [4] |
| MMP-9 Activity (by Gelatin Zymography) | High | Dose-dependent decrease | [5] |
In Vivo Effects of MMP-9 Manipulation on Wound Healing
| Parameter | Control/Vehicle | Elevated MMP-9 | MMP-9 Inhibition | Reference |
| Wound Area (Day 7) | Baseline healing | 12% larger than control (p=0.008) | Accelerated closure | [2][6] |
| Wound Area (Day 12) | Near closure | 25% larger than control (p=0.03) | Accelerated closure | [2][6] |
| Collagen Deposition | Normal fibrillogenesis | Disordered collagen fibrils | Improved organization | [4][7] |
| Re-epithelialization | Normal | Impaired epithelial migrating tongues | Enhanced | [2][4] |
Signaling Pathways
The expression and activity of MMP-9 are tightly regulated by a complex network of signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of MMP-9 inhibitors.
Experimental Protocols
In Vitro Assays
1. Gelatin Zymography for MMP-9 Activity
This protocol allows for the detection of MMP-9 activity in conditioned media from cell cultures.
-
Cell Culture and Sample Preparation:
-
Culture cells (e.g., keratinocytes, fibroblasts) to 70-80% confluency.
-
Wash cells with serum-free media and then incubate in serum-free media for 24-48 hours. To study the effect of this compound, add the inhibitor at desired concentrations during this incubation.
-
Collect the conditioned media and centrifuge to remove cell debris.
-
-
Gel Electrophoresis:
-
Prepare a 10% SDS-polyacrylamide gel containing 1 mg/mL gelatin.
-
Mix conditioned media with non-reducing sample buffer and load onto the gel.
-
Run the gel at 150V until the dye front reaches the bottom.
-
-
Renaturation and Development:
-
Wash the gel twice for 30 minutes in a buffer containing 2.5% Triton X-100 to remove SDS and allow enzyme renaturation.
-
Incubate the gel overnight at 37°C in a developing buffer (50 mM Tris-HCl, pH 7.5, 5 mM CaCl2, 1 µM ZnCl2).
-
-
Staining and Visualization:
-
Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 1 hour.
-
Destain with a solution of 40% methanol and 10% acetic acid.
-
Clear bands against a blue background indicate gelatinolytic activity, corresponding to MMP-9 (and MMP-2). The intensity of the bands can be quantified using densitometry.[1][8]
-
2. Keratinocyte Migration (Scratch) Assay
This assay assesses the effect of this compound on the migratory capacity of keratinocytes.
-
Cell Culture and Scratch:
-
Grow keratinocytes to a confluent monolayer in a 6-well plate.
-
Create a "scratch" or cell-free area using a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
-
Treatment and Imaging:
-
Add media containing different concentrations of this compound or a vehicle control.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours) using a microscope with a camera.
-
-
Analysis:
In Vivo Wound Healing Model
1. Full-Thickness Excisional Wound Model (Rodent)
This model allows for the evaluation of this compound's effect on wound closure and tissue regeneration in a living organism.
-
Surgical Procedure:
-
Anesthetize the animal (e.g., mouse or rat) according to approved protocols.
-
Create one or two full-thickness excisional wounds on the dorsum using a sterile biopsy punch (e.g., 6-8 mm diameter).
-
-
Topical Treatment:
-
Apply a defined volume of this compound formulated in a suitable vehicle (e.g., hydrogel) or the vehicle alone to the wound bed daily.
-
-
Wound Closure Analysis:
-
Trace the wound margins onto a transparent sheet at regular intervals (e.g., days 0, 3, 7, 10, 14).
-
Calculate the wound area using image analysis software.
-
Express wound closure as a percentage of the initial wound area.
-
-
Histological Analysis:
-
At the end of the experiment, euthanize the animals and excise the entire wound, including a margin of surrounding healthy skin.
-
Fix the tissue in formalin, embed in paraffin, and section.
-
Perform histological staining (e.g., Hematoxylin and Eosin for general morphology, Masson's Trichrome for collagen) to assess re-epithelialization, granulation tissue formation, and collagen deposition.[2]
-
2. Collagen Quantification (Hydroxyproline Assay)
This biochemical assay quantifies the total collagen content in wound tissue, providing a measure of ECM deposition.
-
Tissue Preparation:
-
Harvest wound tissue and homogenize.
-
-
Hydrolysis:
-
Hydrolyze a known weight of the tissue homogenate in 6N HCl at 110-120°C for 3-24 hours to break down collagen into its constituent amino acids.
-
-
Assay Procedure:
-
Neutralize the hydrolysate.
-
React the sample with Chloramine-T and then with p-dimethylaminobenzaldehyde (Ehrlich's reagent), which specifically reacts with hydroxyproline to produce a colored product.
-
Measure the absorbance at ~560 nm.
-
-
Calculation:
Conclusion
This compound is a valuable pharmacological tool for investigating the multifaceted role of MMP-9 in wound healing. The protocols outlined in these application notes provide a framework for researchers to assess the efficacy of selective MMP-9 inhibition in promoting wound repair. By combining in vitro and in vivo models, investigators can gain a deeper understanding of the molecular mechanisms regulated by MMP-9 and evaluate the therapeutic potential of this compound and similar compounds for the treatment of chronic wounds.
References
- 1. Increased Matrix Metalloproteinase-9 Predicts Poor Wound Healing in Diabetic Foot Ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Association of NF-κB and AP-1 with MMP-9 Overexpression in 2-Chloroethanol Exposed Rat Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mice that lack matrix metalloproteinase-9 display delayed wound healing associated with delayed reepithelization and disordered collagen fibrillogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Matrix metalloproteinase 9 level predicts optimal collagen deposition during early wound repair in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydroxyproline Assay Kit for Collagen ab222941/K226 | Abcam [abcam.com]
- 9. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydroxyproline assay [bio-protocol.org]
Mmp-9-IN-7 for the Investigation of Arthritis Models: Application Notes and Protocols
For Research Use Only.
Introduction
Matrix metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase that plays a critical role in the degradation of the extracellular matrix. In the context of arthritis, both rheumatoid arthritis (RA) and osteoarthritis (OA), MMP-9 is significantly upregulated in the synovial fluid and cartilage.[1][2][3][4] This upregulation contributes to the breakdown of essential cartilage components, primarily type II collagen and aggrecan, leading to joint destruction.[5] Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), are potent inducers of MMP-9 expression, creating a vicious cycle of inflammation and tissue damage.[3][6] Furthermore, MMP-9 is involved in the activation of various pro-inflammatory cytokines and chemokines, amplifying the inflammatory response within the joint.[1][7] Studies utilizing MMP-9 knockout mice have demonstrated a significant reduction in the severity of arthritis, underscoring the detrimental role of this enzyme in disease progression.[1][3][8][9]
Mmp-9-IN-7 is a potent and specific inhibitor of MMP-9, with a reported half-maximal inhibitory concentration (IC50) of 0.52 μM.[1] This compound is a valuable tool for researchers investigating the pathological role of MMP-9 in arthritis and for the preclinical evaluation of MMP-9 inhibition as a therapeutic strategy. These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo arthritis models.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Assay System | This compound Concentration | Result |
| IC50 | Recombinant Human MMP-9 Enzymatic Assay | 0.52 μM | 50% inhibition of MMP-9 activity |
| Cytotoxicity | Primary Human Chondrocytes | 1-100 μM | No significant cytotoxicity observed |
| Gene Expression | IL-1β stimulated Synovial Fibroblasts | 10 μM | Downregulation of MMP-9 mRNA |
| Protein Secretion | IL-1β stimulated Synovial Fibroblasts | 10 μM | Reduction in secreted MMP-9 protein |
| Cartilage Degradation | Cartilage Explant Co-culture | 10 μM | Decreased glycosaminoglycan release |
Note: The data presented in this table are representative and intended for illustrative purposes. Actual results may vary depending on the specific experimental conditions.
Table 2: Representative In Vivo Efficacy of this compound in a Collagen-Induced Arthritis (CIA) Mouse Model
| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) |
| Arthritis Score (Mean ± SEM) | 8.2 ± 0.9 | 5.1 ± 0.7 | 3.5 ± 0.6** |
| Paw Thickness (mm, Mean ± SEM) | 3.5 ± 0.3 | 2.8 ± 0.2 | 2.4 ± 0.2 |
| Histological Score (Mean ± SEM) | 3.8 ± 0.4 | 2.2 ± 0.3* | 1.5 ± 0.3 |
| Serum MMP-9 Levels (ng/mL, Mean ± SEM) | 150 ± 20 | 85 ± 15* | 60 ± 12** |
*p < 0.05, *p < 0.01 compared to vehicle control. Data are hypothetical and for illustrative purposes.
Experimental Protocols
In Vitro Assays
1. MMP-9 Enzymatic Assay
This protocol is designed to determine the direct inhibitory effect of this compound on MMP-9 enzymatic activity.
-
Materials:
-
Recombinant human MMP-9 (active form)
-
Fluorogenic MMP-9 substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)
-
This compound
-
96-well black microplate
-
Fluorometric plate reader
-
-
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute this compound in assay buffer to achieve a range of concentrations.
-
Add 50 μL of diluted this compound or vehicle control (DMSO in assay buffer) to the wells of the 96-well plate.
-
Add 25 μL of recombinant human MMP-9 to each well.
-
Incubate at 37°C for 30 minutes.
-
Add 25 μL of the fluorogenic MMP-9 substrate to each well to initiate the reaction.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths every 5 minutes for 60 minutes.
-
Calculate the rate of substrate cleavage and determine the IC50 value for this compound.
-
2. Cell Viability Assay
This protocol assesses the potential cytotoxic effects of this compound on relevant cell types.
-
Materials:
-
Primary human chondrocytes or synovial fibroblasts
-
Cell culture medium
-
This compound
-
MTT or similar cell viability reagent
-
96-well clear microplate
-
Spectrophotometer
-
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for 24-48 hours.
-
Add the MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.
-
Express cell viability as a percentage of the vehicle-treated control.
-
3. Gene Expression Analysis (qPCR)
This protocol measures the effect of this compound on the expression of MMP-9 and inflammatory cytokine genes.
-
Materials:
-
Synovial fibroblasts
-
IL-1β or TNF-α
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for MMP-9 and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
-
-
Protocol:
-
Culture synovial fibroblasts and stimulate with IL-1β or TNF-α in the presence or absence of this compound for 6-24 hours.
-
Isolate total RNA from the cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for MMP-9 and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative gene expression.
-
In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice
This protocol outlines the use of this compound in a standard animal model of rheumatoid arthritis.
-
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle for administration (e.g., 0.5% carboxymethylcellulose)
-
-
Protocol:
-
Induction of Arthritis:
-
Day 0: Emulsify bovine type II collagen in CFA and immunize mice via intradermal injection at the base of the tail.
-
Day 21: Boost the immunization with an intradermal injection of type II collagen emulsified in IFA.
-
-
Treatment:
-
Begin treatment with this compound or vehicle control on day 21 (prophylactic) or upon the onset of clinical signs of arthritis (therapeutic).
-
Administer this compound daily via oral gavage or intraperitoneal injection at the desired doses.
-
-
Assessment of Arthritis:
-
Monitor the mice daily for clinical signs of arthritis. Score each paw on a scale of 0-4 based on the severity of swelling and erythema.
-
Measure paw thickness using a digital caliper every 2-3 days.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 42), collect blood samples for serum analysis of MMP-9 levels and inflammatory cytokines.
-
Harvest the paws for histological analysis to assess synovial inflammation, cartilage damage, and bone erosion.
-
-
Visualizations
Caption: MMP-9 Signaling Pathway in Arthritis.
Caption: Experimental workflow for evaluating this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biochemical characterization and structure determination of a potent, selective antibody inhibitor of human MMP9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Matrix metalloproteinases MMP-9 and MMP-7 are expressed in experimental autoimmune neuritis and the Guillain-Barré syndrome [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. MMP9 - Wikipedia [en.wikipedia.org]
- 8. This compound - Immunomart [immunomart.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Mmp-9-IN-7 off-target effects and how to mitigate them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Mmp-9-IN-7. The information is designed to address specific issues that may be encountered during experiments and to provide strategies for mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent inhibitor of Matrix Metalloproteinase-9 (MMP-9), with a reported IC50 of 0.52 μM in a proMMP-9/MMP-3 activation assay.[1] Its primary target is MMP-9, a zinc-dependent endopeptidase involved in the degradation of extracellular matrix proteins.[2][3]
Q2: What are the potential off-target effects of this compound?
While specific off-target data for this compound is not extensively published, inhibitors of MMPs can exhibit off-target activity due to the high structural similarity among MMP family members and other metalloproteinases.[4] Potential off-target effects could include the inhibition of other MMPs (e.g., MMP-2, MMP-13) or members of the A Disintegrin and Metalloproteinase (ADAM) family.[5] Non-specific chelation of metal ions by some inhibitor classes can also lead to off-target effects.[2]
Q3: How can I assess the selectivity of this compound in my experimental system?
To determine the selectivity of this compound, it is recommended to perform a broad-spectrum kinase and protease profiling assay. Commercially available services can screen your compound against a panel of MMPs, ADAMs, and other related proteases. Cellular thermal shift assays (CETSA) can also be employed to verify target engagement and assess off-target binding within a cellular context.
Q4: What are the common reasons for seeing unexpected or inconsistent results with this compound?
Inconsistent results can arise from several factors:
-
Compound Stability and Solubility: Ensure the compound is fully dissolved and stable in your assay buffer. Poor solubility can lead to inaccurate concentrations.
-
Off-Target Effects: As mentioned, inhibition of other proteases could lead to unexpected biological responses.
-
Cell Line Variability: Different cell lines may have varying expression levels of MMP-9 and potential off-target proteins.
-
Assay Conditions: Factors such as pH, temperature, and incubation time can influence inhibitor potency and enzyme activity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Lower than expected potency (higher IC50). | 1. Compound degradation: this compound may be unstable under specific experimental conditions. 2. Incorrect concentration: Errors in serial dilutions or poor solubility. 3. High enzyme concentration: Using an excessive amount of MMP-9 in the assay. | 1. Prepare fresh stock solutions for each experiment. Assess compound stability in your assay buffer over time. 2. Verify the concentration of your stock solution and ensure complete solubilization. Use a concentration range appropriate for the expected IC50. 3. Optimize the enzyme concentration to be in the linear range of the assay. |
| Inconsistent results between experiments. | 1. Variability in reagent preparation: Inconsistent buffer pH or component concentrations. 2. Cell passage number: Using cells at high passage numbers can lead to phenotypic drift. 3. Assay timing: Variations in incubation times. | 1. Use freshly prepared, quality-controlled reagents for each experiment. 2. Maintain a consistent and low passage number for your cell lines. 3. Standardize all incubation times and adhere strictly to the protocol. |
| Unexpected cellular phenotype observed. | 1. Off-target effects: Inhibition of other MMPs or proteases. 2. Cellular toxicity: The compound may be cytotoxic at the concentrations used. | 1. Perform a selectivity profiling assay to identify potential off-targets. Use a structurally distinct MMP-9 inhibitor as a control to see if the phenotype is consistent. 2. Conduct a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound for your cell line. |
| Difficulty confirming target engagement in cells. | 1. Low target expression: The cell line may express low levels of MMP-9. 2. Drug efflux: Cells may be actively transporting the inhibitor out. | 1. Confirm MMP-9 expression levels in your cell line using Western blot or qPCR. 2. Consider using inhibitors of drug efflux pumps if this is a suspected issue. A cellular thermal shift assay (CETSA) can be a powerful tool to confirm direct target binding. |
Mitigating Off-Target Effects
Given the potential for off-target effects with MMP inhibitors, the following strategies are recommended to increase the confidence in your experimental findings:
-
Use Multiple, Structurally Distinct Inhibitors: Confirm that the observed biological effect is not unique to this compound by using other known MMP-9 inhibitors with different chemical scaffolds.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to specifically reduce or eliminate MMP-9 expression. If the phenotype observed with this compound is rescued or mimicked by MMP-9 knockdown/knockout, it provides strong evidence that the effect is on-target.
-
Dose-Response Analysis: Perform careful dose-response studies. On-target effects should correlate with the IC50 of the inhibitor for its intended target. Off-target effects may appear at higher concentrations.
-
Control Experiments: Always include appropriate controls, such as a vehicle-only control and a positive control (a well-characterized MMP-9 inhibitor).
Experimental Protocols
MMP-9 Inhibition Assay (Fluorogenic Substrate)
This protocol provides a general method for assessing the inhibitory activity of this compound against purified MMP-9.
Materials:
-
Recombinant human MMP-9 (activated)
-
MMP-9 fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
This compound
-
DMSO
-
96-well black microplate
-
Fluorimeter
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in Assay Buffer to achieve a range of desired concentrations.
-
Add 50 µL of the diluted this compound or vehicle (DMSO in Assay Buffer) to the wells of the 96-well plate.
-
Add 25 µL of activated MMP-9 solution (at a pre-determined optimal concentration) to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding 25 µL of the MMP-9 fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 328 nm excitation/393 nm emission) in kinetic mode for 30-60 minutes at 37°C.
-
Calculate the reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines a method to confirm the binding of this compound to MMP-9 in a cellular environment.
Materials:
-
Cells expressing MMP-9
-
This compound
-
DMSO
-
PBS (Phosphate-Buffered Saline)
-
Lysis Buffer (containing protease inhibitors, excluding metal chelators)
-
PCR tubes
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Thermal cycler
-
Western blot reagents (primary antibody against MMP-9, secondary antibody, etc.)
Procedure:
-
Culture cells to ~80-90% confluency.
-
Treat cells with either this compound at the desired concentration or vehicle (DMSO) for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in Lysis Buffer.
-
Lyse the cells by freeze-thaw cycles.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Aliquot the supernatant into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Centrifuge the heated lysates at high speed to pellet the precipitated proteins.
-
Collect the supernatant (soluble protein fraction) and analyze by Western blot using an anti-MMP-9 antibody.
-
The binding of this compound is expected to stabilize MMP-9, resulting in a higher amount of soluble MMP-9 at elevated temperatures compared to the vehicle-treated control.
Visualizations
Caption: Potential on-target and off-target signaling pathways of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are MMP9 gene inhibitors and how do they work? [synapse.patsnap.com]
- 3. MMP9 - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Mmp-9-IN-7 insolubility issues in assays
Welcome to the technical support center for Mmp-9-IN-7. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is known to be soluble in Dimethyl Sulfoxide (DMSO). Some suppliers offer this compound pre-dissolved in DMSO at a concentration of 10 mM, indicating good solubility at this level. For initial stock solutions, we recommend using high-purity, anhydrous DMSO.
Q2: I am observing precipitation of this compound when I add it to my aqueous assay buffer. What can I do?
A2: This is a common issue with compounds that have limited aqueous solubility. Here are several steps you can take to mitigate precipitation:
-
Prepare a High-Concentration Stock in DMSO: First, dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Minimize the Final DMSO Concentration: When preparing your working concentrations, dilute the DMSO stock directly into your aqueous assay buffer. It is crucial to keep the final concentration of DMSO in your assay as low as possible, ideally below 0.5%, as higher concentrations can affect enzyme activity and cell health.[1][2]
-
Serial Dilutions in Assay Buffer: Perform serial dilutions from your highest desired concentration in the final assay buffer rather than preparing intermediate dilutions in aqueous solutions, which can increase the chance of precipitation.
-
Sonication and Warming: If you still observe precipitation, gentle warming of the solution (e.g., to 37°C) or brief sonication can help to dissolve the compound. However, be mindful of the temperature sensitivity of your assay components.
-
Assay Components Can Help: The presence of proteins or other macromolecules in your final assay media can sometimes help to keep hydrophobic compounds in solution. Therefore, adding the inhibitor to the complete assay medium may yield better results than diluting it in a simple buffer.
Q3: What is the known IC50 value for this compound?
A3: this compound is a potent inhibitor of MMP-9 with a reported IC50 of 0.52 μM in a pro-MMP-9/MMP-3 activation assay.[3]
Q4: Can I use solvents other than DMSO?
A4: While DMSO is the most commonly recommended solvent, other organic solvents like ethanol may be used for some compounds. However, the solubility of this compound in ethanol has not been widely reported. If you choose to use an alternative solvent, it is essential to first perform a solubility test with a small amount of the compound. Additionally, always run a solvent control in your assay to ensure the solvent itself is not affecting the results. Some studies have shown that alcohols can inhibit MMP activity.[4]
Troubleshooting Guide: this compound Insolubility in Assays
This guide provides a systematic approach to resolving insolubility issues with this compound during your experiments.
Table 1: Solubility and Stock Solution Preparation
| Solvent | Recommended Starting Concentration | Notes |
| DMSO | 10 mM | Prepare a concentrated stock solution in 100% anhydrous DMSO. Store at -20°C. |
| Ethanol | Testing Required | Solubility not well-characterized. Perform a small-scale test. Be aware of potential direct effects on MMP activity.[4] |
| Aqueous Buffers | Not Recommended for Stock | This compound has limited aqueous solubility. Avoid preparing stock solutions in purely aqueous buffers. |
Experimental Protocol: General MMP-9 Inhibition Assay (Fluorogenic Substrate)
This protocol is a general guideline. Specific concentrations and incubation times may need to be optimized for your particular experimental setup.
Materials:
-
Recombinant human MMP-9 (pro-form or pre-activated)
-
MMP-9 fluorogenic substrate
-
Assay Buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
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APMA (4-aminophenylmercuric acetate) for pro-MMP-9 activation (if necessary)
-
This compound
-
Anhydrous DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
This compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
From the stock, prepare a series of dilutions in DMSO.
-
Further dilute these DMSO stocks into the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 0.5%.
-
-
MMP-9 Enzyme Preparation:
-
If using the pro-form of MMP-9, activate it by incubating with APMA according to the manufacturer's instructions. This step is not necessary if using a pre-activated enzyme.
-
Dilute the activated MMP-9 enzyme to the desired working concentration in cold assay buffer.
-
-
Assay Execution:
-
To the wells of a 96-well black microplate, add the following in order:
-
Assay Buffer
-
This compound at various concentrations (or solvent control)
-
Diluted MMP-9 enzyme
-
-
Mix gently and incubate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the MMP-9 fluorogenic substrate to each well.
-
Immediately begin reading the fluorescence in a kinetic mode (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the substrate.
-
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence versus time curve) for each concentration of the inhibitor.
-
Calculate the percent inhibition relative to the solvent control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visual Guides
Signaling Pathways Involving MMP-9
Matrix Metalloproteinase-9 (MMP-9) is a key enzyme involved in the degradation of the extracellular matrix and plays a role in various signaling pathways that are crucial in processes like inflammation, cell migration, and cancer progression.
Troubleshooting Workflow for this compound Insolubility
This workflow provides a step-by-step guide to address solubility issues encountered when using this compound in your assays.
References
- 1. Inhibition of matrix metalloproteinase-9 secretion by dimethyl sulfoxide and cyclic adenosine monophosphate in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of MMPs by alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Mmp-9-IN-7 degradation in experimental setups
Welcome to the technical support center for Mmp-9-IN-7. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this compound in experimental setups. Our goal is to help you mitigate potential degradation of the inhibitor and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its potency?
This compound is a potent inhibitor of Matrix Metalloproteinase-9 (MMP-9). It has a reported half-maximal inhibitory concentration (IC50) of 0.52 μM in a pro-MMP-9/MMP-3 activation assay.[1][2] This inhibitor was developed from thiazole derivatives as detailed in patent WO2012162468.[1]
Q2: What are the recommended storage and handling conditions for this compound?
While specific stability data for this compound is not extensively published, general best practices for small molecule inhibitors should be followed to prevent degradation.
| Condition | Recommendation | Rationale |
| Storage of Powder | Store at -20°C or -80°C in a tightly sealed container. Protect from light and moisture. | Lower temperatures slow down chemical degradation processes. Preventing exposure to light and moisture minimizes photo-degradation and hydrolysis. |
| Stock Solutions | Prepare concentrated stock solutions in a suitable solvent (e.g., DMSO). Aliquot into single-use volumes and store at -80°C. | Aliquoting prevents multiple freeze-thaw cycles which can lead to degradation. DMSO is a common solvent for many small molecules, but always refer to the manufacturer's datasheet if available. |
| Working Solutions | Prepare fresh working solutions from stock for each experiment. Avoid storing dilute solutions for extended periods. | Dilute solutions are generally less stable and more susceptible to adsorption to container surfaces and degradation. |
Q3: Which solvent should I use to dissolve this compound?
For many small molecule inhibitors, Dimethyl Sulfoxide (DMSO) is a common solvent for creating stock solutions.[3] However, it is crucial to use high-purity, anhydrous DMSO as water content can promote hydrolysis of the compound. Always consult the Certificate of Analysis or the supplier's product information sheet for specific solubility information. When preparing for in vivo studies, consider the use of co-solvents such as PEG, Tween-80, or ethanol, but be mindful of their potential effects on the experimental system.
Q4: How can I be sure that the observed loss of inhibitory activity is due to this compound degradation and not other factors?
Several factors can contribute to an apparent loss of inhibitor efficacy. It is important to systematically troubleshoot to identify the root cause.
-
Enzyme Instability: MMP-9 itself is known to be an unstable enzyme that can undergo auto-degradation, especially at higher concentrations and over time.[4][5][6] This loss of enzyme activity could be mistaken for inhibitor degradation.
-
Experimental Conditions: pH, temperature, and the presence of other molecules in your assay buffer can all affect inhibitor stability and activity.
-
Improper Storage: As mentioned in Q2, improper storage is a primary cause of inhibitor degradation.
A positive control, using a freshly prepared solution of the inhibitor, should always be included in your experiments to differentiate between inhibitor degradation and other experimental issues.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of this compound activity over time in stored stock solutions. | Degradation due to multiple freeze-thaw cycles, exposure to light or moisture, or hydrolysis. | Prepare fresh stock solutions from powder. Ensure proper aliquoting and storage at -80°C in tightly sealed, light-protected vials. Use anhydrous-grade solvents. |
| Inconsistent results between experiments. | Variability in inhibitor concentration due to improper mixing of stock solutions or degradation of working solutions. MMP-9 enzyme activity may also vary. | Always vortex stock solutions thoroughly before making dilutions. Prepare fresh working solutions for each experiment. Run a standard curve for your enzyme in each assay to monitor its activity. |
| No inhibitory effect is observed. | Incorrect inhibitor concentration. The inhibitor may have degraded completely. The enzyme may not be active. | Verify the calculations for your dilutions. Use a fresh aliquot of the inhibitor. Test the activity of your MMP-9 enzyme with a positive control substrate. |
| Precipitation of the inhibitor in aqueous buffer. | Poor solubility of this compound in the final assay buffer. | Decrease the final concentration of the inhibitor. If using DMSO for the stock solution, ensure the final concentration in the assay does not exceed a level that causes precipitation (typically <1%). Consider the use of a surfactant like Tween-20 in your buffer to improve solubility, but first, confirm its compatibility with your assay. |
Experimental Protocols
General Protocol for Assessing this compound Stability
This protocol provides a framework for evaluating the stability of this compound under your specific experimental conditions.
-
Preparation of this compound Solutions:
-
Prepare a fresh stock solution of this compound in high-purity, anhydrous DMSO.
-
Prepare several aliquots of this stock solution. Store one set at -80°C (control) and others under the conditions you wish to test (e.g., 4°C, room temperature, exposure to light).
-
-
MMP-9 Activity Assay:
-
A common method to measure MMP-9 activity is a fluorogenic peptide substrate assay.[5][7][8]
-
The assay buffer typically contains Tris-HCl, NaCl, CaCl2, and a non-ionic detergent like Brij-35.[5]
-
Pre-incubate the MMP-9 enzyme with the different preparations of this compound (from step 1) for a defined period (e.g., 30 minutes) at the desired temperature.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each condition.
-
Compare the inhibitory activity of the this compound samples stored under different conditions to the -80°C control. A significant decrease in inhibition indicates degradation of the compound.
-
Visualizing Key Pathways and Workflows
To better understand the context in which this compound is used, the following diagrams illustrate the MMP-9 signaling pathway and a general experimental workflow for testing inhibitor stability.
Caption: Simplified MMP-9 signaling pathway.
Caption: Workflow for assessing inhibitor stability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. Computational design of Matrix Metalloprotenaise-9 (MMP-9) resistant to autocleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational design of Matrix Metalloproteinase-9 (MMP-9) resistant to auto-cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
Navigating Unexpected Results with Mmp-9-IN-7: A Technical Support Guide
Welcome to the technical support center for Mmp-9-IN-7. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and specific inhibitor of Matrix Metalloproteinase-9 (MMP-9).[1] Its primary mechanism of action involves binding to the active site of the MMP-9 enzyme.[2][3] Most MMP inhibitors function by chelating the catalytic zinc ion (Zn²⁺) essential for the enzyme's proteolytic activity, thereby rendering the enzyme inactive.[2][3]
Q2: What is the expected outcome of this compound treatment in a cell-based assay?
A2: Treatment with this compound is expected to decrease the proteolytic activity of MMP-9. In cell-based assays, this can manifest as reduced degradation of extracellular matrix (ECM) components like collagen and gelatin.[2] Consequently, this can lead to decreased cell invasion and migration, processes in which MMP-9 plays a crucial role.[4]
Q3: How can I confirm that this compound is active in my experimental setup?
A3: The most direct method to confirm the activity of this compound is to perform a gelatin zymography assay on conditioned media from your cell cultures. You should observe a dose-dependent decrease in the clear bands corresponding to the gelatinolytic activity of MMP-9 (typically at 92 kDa for the pro-form and 82 kDa for the active form).[5]
Troubleshooting Guide
Unexpected Result 1: No effect of this compound on cell invasion or migration.
Possible Cause 1: Insufficient Inhibitor Concentration or Incubation Time.
-
Troubleshooting Steps:
-
Verify IC50: this compound has a reported IC50 of 0.52 μM in an in vitro assay.[1] However, the effective concentration in a cell-based assay may be higher due to factors like cell permeability and protein binding.
-
Dose-Response Experiment: Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 µM to 50 µM).
-
Time-Course Experiment: Vary the pre-incubation time with the inhibitor before inducing cell migration or invasion.
-
Possible Cause 2: MMP-9 is not the primary driver of invasion/migration in your cell model.
-
Troubleshooting Steps:
-
Confirm MMP-9 Expression and Activity: Use gelatin zymography or western blotting to confirm that your cells express and secrete active MMP-9.[5][6]
-
Pan-MMP Inhibition: Use a broad-spectrum MMP inhibitor to determine if other MMPs are involved.
-
Alternative Pathways: Investigate the involvement of other proteases or signaling pathways known to regulate cell motility.
-
Possible Cause 3: Inhibitor Instability.
-
Troubleshooting Steps:
-
Proper Storage: Ensure this compound is stored correctly as per the manufacturer's instructions to maintain its stability.
-
Fresh Preparation: Prepare fresh working solutions of the inhibitor for each experiment.
-
Unexpected Result 2: Increased cell death observed with this compound treatment.
Possible Cause 1: Off-Target Effects at High Concentrations.
-
Troubleshooting Steps:
-
Dose-Response for Cytotoxicity: Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the concentration at which this compound becomes toxic to your cells.
-
Use Lower Concentrations: If possible, use concentrations at or below the determined cytotoxic threshold that still effectively inhibit MMP-9.
-
Possible Cause 2: Cell line sensitivity.
-
Troubleshooting Steps:
-
Test in Different Cell Lines: If possible, test the inhibitor in another cell line known to be less sensitive to cytotoxic agents.
-
Literature Search: Review literature for studies using MMP inhibitors in your specific cell model to identify potential sensitivity issues.
-
Unexpected Result 3: Inconsistent results between experiments.
Possible Cause 1: Variability in Experimental Conditions.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure all experimental parameters, including cell seeding density, inhibitor concentration, incubation times, and assay conditions, are kept consistent.
-
Reagent Quality: Use high-quality reagents and check for lot-to-lot variability of critical components like serum.
-
Possible Cause 2: Cell Passage Number.
-
Troubleshooting Steps:
-
Monitor Passage Number: High passage numbers can lead to phenotypic and genotypic drift in cell lines. Use cells within a defined low passage number range for all experiments.
-
Cell Line Authentication: Periodically authenticate your cell line to ensure its identity.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound IC50 | 0.52 µM (proMMP9/MMP3 P126 activation assay) | [1] |
| Pro-MMP-9 Molecular Weight | ~92 kDa | [5] |
| Active MMP-9 Molecular Weight | ~82 kDa | [5] |
Key Experimental Protocols
Gelatin Zymography for MMP-9 Activity
-
Sample Preparation: Collect conditioned media from cell cultures treated with and without this compound. Centrifuge to remove cell debris. Determine protein concentration.
-
Gel Electrophoresis: Load equal amounts of protein onto a 10% SDS-PAGE gel co-polymerized with 1 mg/mL gelatin. Run the gel under non-reducing conditions.
-
Enzyme Renaturation: After electrophoresis, wash the gel twice for 30 minutes in a renaturation buffer (e.g., 2.5% Triton X-100 in water) to remove SDS.
-
Enzyme Activity: Incubate the gel overnight at 37°C in a developing buffer (e.g., 50 mM Tris-HCl, 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij-35, pH 7.5).
-
Staining and Visualization: Stain the gel with Coomassie Brilliant Blue R-250 for 30-60 minutes and then destain. Clear bands against a blue background indicate gelatinolytic activity. The size of the band can distinguish between pro-MMP-9 and active MMP-9.[6]
Cell Invasion Assay (Boyden Chamber)
-
Chamber Preparation: Rehydrate Matrigel-coated inserts (8 µm pore size) in a 24-well plate.
-
Cell Seeding: Suspend cells in serum-free media with or without this compound and seed them into the upper chamber.
-
Chemoattractant: Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate for 24-48 hours to allow for cell invasion.
-
Quantification: Remove non-invading cells from the top of the insert. Fix and stain the invading cells on the bottom of the membrane. Count the stained cells under a microscope.
Signaling Pathways and Experimental Workflows
Caption: Signaling pathways leading to MMP-9 expression and activation, and the point of inhibition by this compound.
Caption: Experimental workflow for determining MMP-9 activity using gelatin zymography.
References
Mmp-9-IN-7 Cytotoxicity Assessment: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for assessing the cytotoxicity of Mmp-9-IN-7 in primary cells.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for MMP-9 inhibitors like this compound?
Matrix Metalloproteinase-9 (MMP-9) is a zinc-dependent enzyme that breaks down components of the extracellular matrix (ECM), a process crucial for tissue remodeling, cell migration, and other physiological functions.[1][2] In pathological conditions like cancer, excessive MMP-9 activity can promote tumor invasion and metastasis.[3][4] MMP-9 inhibitors, such as this compound, typically function by binding to the enzyme's active site. Many small molecule inhibitors chelate the essential zinc ion required for catalytic activity, rendering the enzyme inactive and preventing the degradation of ECM proteins.[1]
Q2: Why is it critical to assess the cytotoxicity of this compound in primary cells?
Primary cells are isolated directly from tissues and are more representative of the in vivo environment compared to immortalized cell lines. Assessing cytotoxicity in these cells is crucial to understand the potential therapeutic window of this compound and to identify any off-target effects that could harm healthy tissues. This is a critical step in preclinical evaluation to ensure that the inhibitor's therapeutic action against pathological processes does not come at the cost of widespread cellular damage.
Q3: What are the common methods for assessing cytotoxicity in primary cells?
Several assays can be used to measure cytotoxicity, each with a different underlying principle. The choice of assay can depend on the specific research question and cell type.
| Assay Type | Principle | Advantages | Disadvantages |
| LDH Release Assay | Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme released upon cell lysis, in the culture supernatant. | Reliable indicator of cell membrane integrity; non-destructive to remaining cells. | Can be influenced by serum LDH; requires a baseline measurement. |
| Metabolic Assays (MTT, WST-1, XTT) | Measures the metabolic activity of viable cells by observing the enzymatic conversion of a substrate into a colored formazan product.[5] | High throughput; sensitive for assessing cell proliferation and viability. | Can be affected by compounds that interfere with metabolic pathways; indirect measure of cell death. |
| DNA-Binding Dyes (e.g., Propidium Iodide, CellTox™ Green) | Uses fluorescent dyes that are impermeable to live cells but can enter cells with compromised membranes to bind to DNA.[6][7][8] | Allows for real-time analysis and direct visualization of dead cells.[8] | Requires a fluorescence plate reader or microscope; some compounds may interfere with fluorescence.[7] |
| ATP-Based Assays (e.g., CellTiter-Glo®) | Quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.[8] | Highly sensitive, can detect as few as 10 cells; rapid and suitable for high-throughput screening.[8] | Signal is short-lived; requires a luminometer. |
Q4: What experimental controls are essential for a cytotoxicity assay?
Proper controls are critical for accurate data interpretation. The following should be included in your assay plate setup:
-
Medium Only Control (Background): Wells containing only cell culture medium to measure the background absorbance/fluorescence.[7]
-
No Treatment Control (Untreated Cells): Wells with primary cells in culture medium without the inhibitor, representing 100% cell viability.[7]
-
Vehicle Control: Wells with cells treated with the same concentration of the inhibitor's solvent (e.g., DMSO) as used in the experimental wells. This control accounts for any cytotoxic effects of the solvent itself.[9]
-
Maximum Lysis Control (Positive Control): Wells with cells treated with a lysis agent to induce 100% cell death. This provides the maximum signal for cytotoxicity in assays like LDH release.[7]
Q5: How should I prepare and handle this compound for cell culture experiments?
Many MMP inhibitors are not readily soluble in aqueous buffers.[9] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a solvent like dimethyl sulfoxide (DMSO).[9] This stock can then be serially diluted to working concentrations. To avoid solvent toxicity, ensure the final concentration of DMSO in the cell culture medium does not exceed a non-toxic level, typically 0.1%.[9] A medium exchange the day after thawing primary cells is also recommended to remove dead cells and debris.[8]
Signaling Pathway and Experimental Workflow
References
- 1. What are MMP9 gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. The Impact of Matrix Metalloproteinase-9 on the Sequential Steps of the Metastatic Process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of MMP inhibitors on levels of MMP-2 and MMP-9 in mammalian cell lines – A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. dojindo.com [dojindo.com]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Controlling for MMP-9-IN-7 Vehicle Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing experiments and interpreting results when using the MMP-9 inhibitor, MMP-9-IN-7. The focus is on understanding and controlling for the potential confounding effects of the vehicle used to dissolve and administer this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for dissolving this compound for in vitro experiments?
A1: Based on supplier information and the hydrophobic nature of many small molecule inhibitors, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for preparing stock solutions of this compound for in vitro use.[1] It is crucial to prepare a high-concentration stock solution in 100% DMSO, which can then be diluted to the final working concentration in your cell culture medium.
Q2: What is the maximum concentration of DMSO that is safe for my cells in culture?
A2: The final concentration of DMSO in your cell culture should be kept as low as possible, ideally below 0.5%, and should not exceed 1%.[2] Primary cells and some sensitive cell lines may exhibit toxic effects at concentrations as low as 0.1%.[2] It is imperative to determine the maximum tolerable DMSO concentration for your specific cell line through a dose-response viability assay before conducting your experiments.
Q3: Can the DMSO vehicle itself affect my experimental results?
A3: Yes, even at low concentrations, DMSO can have biological effects and is not an inert solvent.[3][4] It has been shown to influence various cellular processes, including gene expression, cell signaling, and differentiation.[3] Therefore, a vehicle control group is essential in your experimental design.
Q4: What is a proper vehicle control for an in vitro experiment using this compound?
A4: A proper in vitro vehicle control consists of treating a parallel set of cells with the same final concentration of DMSO as is present in the this compound treated group. For example, if your final concentration of this compound is 10 µM, and this was achieved by a 1:1000 dilution of a 10 mM stock in DMSO, your vehicle control wells should be treated with a 1:1000 dilution of 100% DMSO (resulting in a final DMSO concentration of 0.1%).
Q5: What is a recommended vehicle for in vivo administration of this compound?
A5: For in vivo studies, especially with poorly water-soluble compounds like many MMP inhibitors, a multi-component vehicle is often necessary. A common formulation for similar inhibitors involves a mixture of DMSO, Polyethylene Glycol 300 (PEG300), Tween 80, and saline.[5] A typical ratio could be 5-10% DMSO, 30-40% PEG300, and 5-10% Tween 80, with the remainder being saline. The exact composition may need to be optimized for solubility and tolerability in the animal model.
Q6: Why is a multi-component vehicle necessary for in vivo studies?
A6: Each component serves a specific purpose. DMSO acts as the primary solvent for the inhibitor. PEG300 is a co-solvent that helps to maintain the drug in solution when the mixture is introduced into an aqueous physiological environment. Tween 80 is a surfactant that further enhances solubility and can improve absorption. Saline is used to adjust the final volume and tonicity of the injection.
Q7: What are the potential off-target effects of the in vivo vehicle components?
A7: All components of the in vivo vehicle can have biological effects. DMSO can have anti-inflammatory and antioxidant properties and can affect various signaling pathways.[2][6] PEG300 can induce cellular stress and at higher concentrations, may have cytotoxic effects.[4] Tween 80 can alter cell membrane permeability and has been shown to influence the activity of some transporters and enzymes.[7]
Q8: How do I properly control for a multi-component vehicle in my in vivo experiments?
A8: The vehicle control group in your in vivo study must receive the exact same formulation as the treatment group, but without the this compound. This means the animals in the vehicle control group will be injected with the same volume of the DMSO/PEG300/Tween 80/saline mixture. This allows you to isolate the effects of the inhibitor from any effects caused by the vehicle itself.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected cell death or morphological changes in both inhibitor-treated and vehicle control groups (in vitro). | The concentration of DMSO is too high for your cell line. | Perform a dose-response curve with DMSO alone to determine the maximum non-toxic concentration for your specific cells. Ensure the final DMSO concentration in your experiments is below this threshold. |
| Inconsistent results between experiments. | Variability in vehicle preparation or administration. | Prepare a large batch of the vehicle to be used for the entire set of experiments. Ensure thorough mixing of the vehicle before each use. For in vivo studies, ensure consistent administration technique (e.g., injection site, speed of injection). |
| The observed effect of this compound is less than expected. | The vehicle is interfering with the activity of the inhibitor or is inducing a compensatory mechanism. | Review the literature for known interactions between your vehicle components and the signaling pathway you are studying. Consider testing an alternative vehicle if significant interference is suspected. |
| Significant effects are observed in the vehicle control group compared to the untreated/naive group. | One or more components of the vehicle are biologically active in your experimental model. | This is not necessarily a problem, but it is a critical piece of data. The key is to compare the this compound treated group to the vehicle control group to determine the specific effect of the inhibitor. Always include an untreated or naive control group to understand the baseline. |
| Precipitation of this compound upon dilution into aqueous solutions (culture medium or saline). | The inhibitor has low aqueous solubility and is crashing out of solution. | For in vitro studies, ensure the final DMSO concentration is sufficient to maintain solubility, but still non-toxic to cells. For in vivo formulations, you may need to adjust the ratios of DMSO, PEG300, and Tween 80 to improve solubility. Gentle warming and vortexing during preparation can also help. |
Experimental Protocols
In Vitro Vehicle Control Protocol
This protocol outlines the steps for a standard in vitro experiment with an appropriate vehicle control.
-
Prepare this compound Stock Solution: Dissolve this compound in 100% sterile DMSO to create a high-concentration stock solution (e.g., 10 mM). Aliquot and store at -20°C or -80°C as recommended by the supplier.
-
Cell Seeding: Seed your cells in a multi-well plate at the desired density and allow them to adhere and grow for the appropriate amount of time.
-
Prepare Treatment Media:
-
Inhibitor Treatment: Dilute the this compound stock solution directly into the cell culture medium to achieve the final desired concentration. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution.
-
Vehicle Control: In a separate tube, add the same volume of 100% DMSO that was used for the inhibitor treatment to the same volume of cell culture medium. This ensures the final concentration of DMSO is identical in both the treated and vehicle control groups.
-
Untreated Control: Prepare a set of wells with fresh cell culture medium without any additions.
-
-
Cell Treatment: Remove the old medium from the cells and replace it with the prepared treatment media (Inhibitor, Vehicle Control, or Untreated).
-
Incubation: Incubate the cells for the desired experimental duration.
-
Assay: Perform your desired downstream analysis (e.g., cell viability assay, western blot, qPCR).
-
Data Analysis: Compare the results from the this compound treated group to the vehicle control group to determine the specific effect of the inhibitor. The untreated control group serves as a baseline.
In Vivo Vehicle Control Protocol (Intraperitoneal Injection in Mice)
This protocol provides a general guideline for an in vivo experiment with a multi-component vehicle control.
-
Vehicle and Drug Preparation:
-
Vehicle Formulation: Prepare a sterile vehicle solution. A common formulation is:
-
5% DMSO
-
40% PEG300
-
5% Tween 80
-
50% Sterile Saline
-
-
To prepare, add the components in the order listed, ensuring each component is fully dissolved before adding the next. Gentle warming and vortexing can aid in dissolution.
-
This compound Formulation: Calculate the required amount of this compound for your desired dose. Dissolve the inhibitor in the pre-made vehicle solution.
-
-
Animal Groups:
-
Group 1 (Naive/Untreated): No treatment.
-
Group 2 (Vehicle Control): Administer the vehicle solution without the inhibitor.
-
Group 3 (this compound Treatment): Administer the this compound dissolved in the vehicle solution.
-
-
Administration:
-
Administer the treatments via intraperitoneal (IP) injection. The volume should be consistent across all groups (e.g., 100 µL per 20g mouse).
-
Follow proper animal handling and injection techniques.
-
-
Monitoring: Monitor the animals for the duration of the experiment for any adverse effects.
-
Data Analysis: Compare the results from the this compound treatment group to the vehicle control group to determine the specific effect of the inhibitor. The naive group provides a baseline for the effects of the disease model and/or the vehicle itself.
Quantitative Data on Vehicle Effects
The following tables summarize potential off-target effects of common vehicle components. It is important to note that these effects can be cell-type and context-dependent.
Table 1: In Vitro Effects of DMSO
| Concentration | Effect | Cell Type/System | Reference |
| 0.1% - 1.5% | Inhibition of LPS-induced NF-κB activation and MAPK phosphorylation | RAW 264.7 macrophages | [8] |
| >1% | Reduced expression of IL-6 and IL-8 | C-28/I2 human chondrocytes | [9] |
| 0.1% - 0.5% | Reduced expression of IL-6 and IL-1β | Caco-2 intestinal cells | [9] |
| 0.1% | Can activate NF-κB to a similar extent as LPS in some cases | RAW 264.7 macrophages | [10] |
| >0.5% | Generally recommended maximum for most cell lines | General Cell Culture | [2] |
Table 2: In Vitro Effects of PEG300
| Concentration | Effect | Cell Type/System | Reference |
| 30% (w/v) | Significant reduction in cell viability | Caco-2 cells | [11] |
| Appropriate concentrations | Promotes mesodermal differentiation | iPSC-derived embryoid bodies | [12] |
Table 3: In Vitro/In Vivo Effects of Tween 80
| Concentration | Effect | System | Reference |
| 0.1% | Increased growth rate of planktonic S. aureus | Bacterial Culture | [7][13] |
| 0.1% | Slowed growth rate of P. fluorescens | Bacterial Culture | [7][13] |
| 1% and 10% (oral) | Increased oral bioavailability of digoxin (P-gp substrate) | Rats | [14] |
| High concentrations | Can cause cell death | Various cell lines | [15] |
Signaling Pathway Diagrams
The following diagrams illustrate the MMP-9 signaling pathway and potential points of interference by vehicle components.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Matrix Metalloproteinase-2 Inhibitors for Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cytokines and Signaling Pathways Regulating Matrix Metalloproteinase-9 (MMP-9) Expression in Corneal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of matrix metalloproteinase activity in vivo protects against vascular hyporeactivity in endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. queensu.ca [queensu.ca]
- 13. Frontiers | Effects of Tween 80 on Growth and Biofilm Formation in Laboratory Media [frontiersin.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to MMP-9 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to MMP-9 inhibitors, such as Mmp-9-IN-7, in cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing decreased sensitivity to our MMP-9 inhibitor. How do I quantitatively confirm the development of resistance?
A: The most direct way to confirm resistance is to compare the half-maximal inhibitory concentration (IC50) value between your treated, potentially resistant cell line and the original, parental (sensitive) cell line. A significant increase, often considered to be in the range of 3- to 10-fold or higher, indicates the development of drug resistance.[1] This is typically determined by performing a cell viability assay (e.g., MTT, MTS, or CCK-8) across a range of inhibitor concentrations.
Q2: We've confirmed resistance. What are the common molecular mechanisms that could be driving this phenomenon?
A: Resistance to MMP-9 inhibitors is a multifaceted issue. Several mechanisms can be at play, often in combination:
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of MMP-9 by upregulating parallel or downstream signaling pathways that promote survival and proliferation. The most common of these include the PI3K/Akt/mTOR and MAPK/ERK pathways.[2][3] Activation of these pathways can override the anti-tumor effects of MMP-9 inhibition.
-
Epithelial-to-Mesenchymal Transition (EMT): MMP-9 is a key player in EMT, a process that increases cell motility and invasion.[2] In a resistant state, cells may have undergone a more stable EMT, driven by other factors, making them less dependent on MMP-9 activity for their invasive phenotype.
-
Tumor Microenvironment (TME) Alterations: The TME can contribute significantly to drug resistance.[4] Stromal cells like cancer-associated fibroblasts (CAFs) can secrete alternative proteases or growth factors that rescue cancer cells from the effects of MMP-9 inhibition.[4]
-
Alternative Splicing: Changes in pre-mRNA splicing can produce protein variants of MMP-9 or other signaling molecules that are no longer effectively targeted by the inhibitor or that alter downstream signaling cascades.[5][6]
-
Upregulation of Drug Efflux Pumps: While less specific to MMP inhibitors, the overexpression of multidrug resistance proteins (e.g., P-glycoprotein) can reduce the intracellular concentration of the inhibitor, lowering its efficacy.[7]
Q3: How can I investigate which specific signaling pathways have been activated in my resistant cell line?
A: To identify active bypass pathways, you should analyze the phosphorylation status of key signaling proteins. Western blotting is the standard method for this. You should probe for phosphorylated (active) forms of key kinases, such as:
-
p-Akt (Ser473) and its downstream target p-mTOR for the PI3K pathway.
-
p-ERK1/2 (Thr202/Tyr204) for the MAPK pathway.
-
p-EGFR as it can be an upstream activator of these pathways.[8]
A phospho-kinase array can provide a broader, more high-throughput screen of multiple activated pathways simultaneously.
Q4: What are the primary strategies to overcome or circumvent resistance to MMP-9 inhibitors in our experiments?
A: The most promising strategy is the use of combination therapies.[9] By simultaneously targeting the primary molecule (MMP-9) and the identified resistance mechanism, you can often achieve a synergistic effect.
-
Combine with Pathway Inhibitors: If you identify Akt activation as a resistance mechanism, combine your MMP-9 inhibitor with a PI3K or Akt inhibitor.[2]
-
Synergistic Natural Compounds: Some natural flavonoids have been shown in silico to have a synergistic inhibitory effect on MMP-9 and could be explored in combination.[10]
-
Targeting the TME: Consider co-culture models with fibroblasts or immune cells to test inhibitor efficacy in a more representative microenvironment.
Troubleshooting Guides
Issue: Inconsistent Results in Cell Viability Assays
| Possible Cause | Troubleshooting Step |
| Inhibitor Solubility/Stability | MMP-9 inhibitors can have poor solubility. Ensure your stock solution (typically in DMSO) is fully dissolved. Prepare fresh dilutions in media for each experiment and do not exceed a final DMSO concentration of 0.1%.[11] |
| Cell Seeding Density | Inconsistent cell numbers at the start of the experiment will lead to variable results. Optimize seeding density to ensure cells are in a logarithmic growth phase throughout the assay. |
| Assay Incubation Time | The chosen incubation time may be too short for the inhibitor to take effect or too long, leading to nutrient depletion. Perform a time-course experiment (e.g., 24h, 48h, 72h) to find the optimal endpoint. |
| Contamination | Mycoplasma or bacterial contamination can affect cell health and drug response. Regularly test your cell lines for contamination. |
Issue: No Detectable Change in MMP-9 Activity After Inhibition
| Possible Cause | Troubleshooting Step |
| Incorrect Assay | You may be measuring total MMP-9 protein (e.g., by ELISA or Western Blot) instead of its enzymatic activity. Use a gelatin zymography assay or a fluorometric activity assay to specifically measure functional MMP-9.[11][12] |
| Inactive Inhibitor | The inhibitor may have degraded. Check the expiration date and storage conditions. Test its activity against recombinant MMP-9 in a cell-free enzymatic assay to confirm it is functional. |
| Cell Line Secretes Low MMP-9 | Confirm that your parental cell line expresses and secretes detectable levels of active MMP-9. If levels are too low, you may need to stimulate the cells (e.g., with PMA or cytokines) or switch to a different cell line. |
| Presence of Endogenous Inhibitors | The cell culture medium (especially if containing serum) or the cells themselves may produce Tissue Inhibitors of Metalloproteinases (TIMPs) that can interfere with the assay.[13] Consider using serum-free media for the duration of the experiment. |
Data Presentation
Table 1: Example IC50 Values for Parental vs. Resistant Cancer Cell Lines
This table illustrates a hypothetical outcome of a dose-response experiment confirming the development of resistance to an MMP-9 inhibitor.
| Cell Line | MMP-9 Inhibitor | IC50 (nM) | Fold Resistance |
| Parental MDA-MB-231 | This compound | 50 ± 5.2 | - |
| This compound Resistant | This compound | 650 ± 45.8 | 13.0 |
| Parental HT-1080 | Generic MMP-9 Inhibitor | 85 ± 7.9 | - |
| Resistant HT-1080 | Generic MMP-9 Inhibitor | 920 ± 61.3 | 10.8 |
Table 2: Example Data for Synergistic Combination Therapy
This table shows hypothetical results from a combination study of an MMP-9 inhibitor and a PI3K inhibitor in a resistant cell line. The Combination Index (CI) is used to quantify synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
| Treatment | Concentration (nM) | % Inhibition | CI Value | Interpretation |
| This compound | 650 | 50 | - | - |
| PI3K Inhibitor (PI-103) | 800 | 50 | - | - |
| This compound + PI-103 | 162.5 + 200 | 50 | 0.50 | Strong Synergy |
| This compound + PI-103 | 325 + 400 | 75 | 0.45 | Strong Synergy |
Visualized Workflows and Pathways
Caption: Workflow for generating a drug-resistant cancer cell line.
Caption: Common bypass signaling pathways activated during MMP-9 inhibitor resistance.
Experimental Protocols
Protocol 1: Generation of an MMP-9 Inhibitor-Resistant Cell Line
This protocol is adapted from established methods for developing drug-resistant cell lines.[1][14]
Materials:
-
Parental cancer cell line of choice
-
Complete growth medium
-
MMP-9 inhibitor (e.g., this compound)
-
DMSO (for inhibitor stock solution)
-
Cell culture flasks/plates, pipettes, etc.
-
Incubator (37°C, 5% CO2)
Methodology:
-
Determine Parental IC50: First, perform a cell viability assay (e.g., CCK-8) to determine the IC50 of the MMP-9 inhibitor on your parental cell line.
-
Initial Exposure: Seed parental cells and allow them to attach. Replace the medium with a fresh medium containing the inhibitor at a low concentration (e.g., IC10 or IC20).
-
Recovery Phase: Culture the cells in the presence of the inhibitor. The majority of cells may die. Monitor the culture daily. When the surviving cells begin to actively proliferate and reach ~70-80% confluency, they are ready for the next step. This can take several days to weeks.
-
Passage and Expansion: Harvest and passage the surviving cells. Expand the population, keeping them under the same low concentration of inhibitor (the "maintenance dose").
-
Dose Escalation: Once you have a stable population growing at the initial dose, increase the inhibitor concentration by a factor of 1.5 to 2.0.[1]
-
Repeat Cycle: Repeat the recovery, passage, and expansion steps (3-5) at this new concentration. Continue this stepwise dose escalation until the cells can proliferate in a significantly higher concentration of the inhibitor (e.g., 10-20x the original IC50).
-
Validation: Once a resistant line is established, confirm the new, higher IC50 value. The resistant line should be maintained in a medium containing the inhibitor concentration at which it was selected to prevent reversion.
Protocol 2: Gelatin Zymography for MMP-9 Activity
This protocol allows for the detection of active MMP-9 secreted by cancer cells.[11]
Materials:
-
Conditioned medium from cell culture (serum-free)
-
SDS-PAGE equipment
-
Polyacrylamide gels (8-10%) co-polymerized with 1 mg/mL gelatin
-
Non-reducing sample buffer (Laemmli buffer without 2-mercaptoethanol or DTT)
-
Developing Buffer (e.g., 50 mM Tris-HCl, 200 mM NaCl, 5 mM CaCl2, 1 µM ZnCl2, 1% Triton X-100, pH 7.5)
-
Coomassie Brilliant Blue R-250 staining solution
-
Destaining solution
Methodology:
-
Sample Preparation: Culture cells in serum-free medium for 24-48 hours. Collect the conditioned medium and centrifuge to remove cell debris. Determine the protein concentration of each sample.
-
Electrophoresis: Mix equal amounts of protein from each sample with non-reducing sample buffer. Do NOT boil the samples. Load onto the gelatin-containing polyacrylamide gel and run electrophoresis at 4°C.
-
Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in a renaturing buffer (e.g., 2.5% Triton X-100 in water) at room temperature with gentle agitation. This removes the SDS and allows the enzyme to renature.
-
Development: Incubate the gel in the developing buffer at 37°C for 18-24 hours. This allows the gelatinases to digest the gelatin in the gel.
-
Staining and Destaining: Stain the gel with Coomassie Blue for 1 hour, then destain.
-
Analysis: Areas of gelatinase activity will appear as clear, unstained bands against a blue background. The molecular weight can be used to distinguish pro-MMP-9 (~92 kDa) from active MMP-9 (~82 kDa). The intensity of the bands can be quantified using densitometry software.
References
- 1. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix Metalloproteinases in Chemoresistance: Regulatory Roles, Molecular Interactions, and Potential Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Roles of Matrix Metalloproteinases and Their Inhibitors in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of tumor microenvironment in therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of alternative splicing on mechanisms of resistance to anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of alternative splicing in cancer: From oncogenesis to drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Multidrug Resistance in Cancer: Understanding Molecular Mechanisms, Immunoprevention and Therapeutic Approaches [frontiersin.org]
- 8. The interplay between AR, EGF receptor and MMP-9 signaling pathways in invasive prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting Invasion: The Role of MMP-2 and MMP-9 Inhibition in Colorectal Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to MMP-9 Inhibitors for Researchers
This guide provides a detailed comparison of Mmp-9-IN-7 with other notable Matrix Metalloproteinase-9 (MMP-9) inhibitors. It is intended for researchers, scientists, and drug development professionals seeking to understand the landscape of available tools for targeting MMP-9, a key enzyme implicated in various pathological processes.
Introduction to MMP-9
Matrix Metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix (ECM) proteins, particularly type IV and V collagens.[1][2][3] Under normal physiological conditions, MMP-9 is involved in processes like embryonic development, tissue remodeling, and wound healing.[3][4] However, the dysregulation and overexpression of MMP-9 are strongly associated with numerous diseases, including cancer metastasis, inflammatory disorders, cardiovascular diseases, and neurodegenerative conditions.[2][4][5] This makes MMP-9 a significant therapeutic target for drug discovery and development.[5][6]
The development of MMP-9 inhibitors has been a long-standing goal in pharmacology. Early broad-spectrum MMP inhibitors faced challenges in clinical trials due to off-target effects and a lack of specificity, which stemmed from the high structural homology across the MMP family.[7][8][9] This has driven the pursuit of highly selective and potent MMP-9 inhibitors with novel mechanisms of action.
Overview of this compound
This compound is a potent small molecule inhibitor of MMP-9. It was identified from patent WO2012162468 and demonstrates significant inhibitory activity against the activation of proMMP-9.[10][11]
Comparative Data of MMP-9 Inhibitors
The following table summarizes the quantitative data for this compound and other selected MMP-9 inhibitors, highlighting differences in potency, mechanism, and selectivity.
| Inhibitor | Type | Target | IC50 | Selectivity Notes |
| This compound | Small Molecule | proMMP-9 Activation | 520 nM[10][11] | Data on selectivity against other MMPs is limited. |
| MMP-9-IN-9 | Small Molecule | Catalytic Domain | 5 nM[11] | Selective for MMP-9 over MMP-1 and MMP-13.[11] |
| MMP-9/MMP-13 Inhibitor I | Small Molecule | Catalytic Domain | 0.9 nM[11] | Potent dual inhibitor of MMP-9 and MMP-13; >20-fold selectivity over other MMPs.[11] |
| Batimastat (BB-94) | Peptidomimetic (Hydroxamic acid) | Catalytic Domain (Broad Spectrum) | MMP-9: ~4 nM | Broad-spectrum inhibitor of many MMPs; first to enter clinical trials.[5] |
| Andecaliximab (GS-5745) | Monoclonal Antibody | proMMP-9 | KD: 0.008–0.043 nM (proMMP-9) | Highly selective for MMP-9; higher affinity for the pro-enzyme than the active form.[7] |
| JNJ0966 | Small Molecule | Allosteric Site on proMMP-9 | N/A (Inhibits activation) | Highly selective; prevents zymogen activation without affecting the catalytic domain of active MMPs.[8][9] |
Signaling and Experimental Diagrams
To visualize the context of MMP-9 inhibition, the following diagrams illustrate a simplified MMP-9 activation pathway and a typical experimental workflow for assessing inhibitor efficacy.
Caption: Simplified pathway of MMP-9 synthesis, activation, and inhibition.
Caption: General workflow for an in vitro MMP-9 inhibitor screening assay.
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating experimental data. Below is a representative protocol for an in vitro assay used to determine the potency (IC50) of an MMP-9 inhibitor that targets zymogen activation, similar to the one used for this compound.
Title: In Vitro pro-MMP-9 Activation Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) on the proteolytic activation of pro-MMP-9.
Materials:
-
Recombinant human pro-MMP-9
-
Activating protease (e.g., recombinant human MMP-3, catalytic domain)
-
Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)
-
Fluorogenic MMP-9 substrate (e.g., Mca-PLGL-Dpa-AR-NH2)
-
Test inhibitor (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence plate reader (Excitation/Emission wavelengths appropriate for the substrate)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., this compound) in DMSO. Further dilute these stock solutions into the Assay Buffer to the desired final concentrations. Include a DMSO-only control (vehicle).
-
Activation Reaction Setup: In each well of the 96-well plate, add the test inhibitor solution or vehicle control.
-
Enzyme Addition: Add the activating protease (e.g., MMP-3) to all wells.
-
Initiation of Activation: Add pro-MMP-9 to each well to initiate the activation process.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 1-2 hours) to allow for the activation of pro-MMP-9 to its catalytically active form.
-
Substrate Addition: After the activation incubation, add the fluorogenic MMP-9 substrate to all wells.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes). The rate of substrate cleavage is proportional to the amount of active MMP-9 generated.
-
Data Analysis:
-
Determine the initial reaction velocity (rate) for each concentration of the inhibitor.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
The landscape of MMP-9 inhibitors is diverse, ranging from broad-spectrum agents like Batimastat to highly selective biologicals like Andecaliximab and allosteric inhibitors such as JNJ0966. This compound is a potent inhibitor of pro-MMP-9 activation, placing it among the more modern strategies that avoid direct competition at the highly conserved catalytic site.[10][11] Its potency is notable, although it is less potent than some catalytic site inhibitors like MMP-9-IN-9. The choice of an inhibitor for research or therapeutic development will depend on the specific requirements for potency, selectivity, and mechanism of action. For studies where preventing the initial activation of MMP-9 is desired, this compound and JNJ0966 represent valuable chemical tools. For applications requiring the most potent inhibition of already active MMP-9, inhibitors like MMP-9-IN-9 or the dual MMP-9/MMP-13 Inhibitor I may be more suitable. The continued development of diverse and selective inhibitors is crucial for advancing our understanding of MMP-9 biology and realizing its therapeutic potential.
References
- 1. The Role of MMP-9 and MMP-9 Inhibition in Different Types of Thyroid Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MMP9 - Wikipedia [en.wikipedia.org]
- 3. genecards.org [genecards.org]
- 4. What are MMP9 gene inhibitors and how do they work? [synapse.patsnap.com]
- 5. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
Validating Mmp-9-IN-7 Efficacy in an Inflammatory Bowel Disease Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the efficacy of Mmp-9-IN-7, a novel Matrix Metalloproteinase-9 (MMP-9) inhibitor, in a preclinical model of Inflammatory Bowel Disease (IBD). The performance of this compound is contextualized against other MMP inhibitors with varying selectivity profiles. All experimental data presented is representative and intended to guide the design of validation studies.
Introduction to MMP-9 in Inflammatory Bowel Disease
Matrix Metalloproteinase-9 (MMP-9) is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix (ECM) components.[1][2] In pathological conditions, elevated MMP-9 activity is associated with tissue remodeling, inflammation, and immune cell migration.[3][4][5] In Inflammatory Bowel Disease (IBD), increased levels of MMP-9 are implicated in the breakdown of the intestinal epithelial barrier, leading to chronic inflammation and tissue damage.[6] Therefore, selective inhibition of MMP-9 presents a promising therapeutic strategy for IBD.[6]
Comparative Analysis of MMP-9 Inhibitors
The following tables summarize the key characteristics and performance of this compound against a broad-spectrum MMP inhibitor (Marimastat) and a natural, less selective inhibitor (Curcumin). Data for this compound is hypothetical and serves as a placeholder for experimental results.
Table 1: Inhibitor Characteristics
| Inhibitor | Type | Target(s) | Mechanism of Action |
| This compound | Small Molecule (Hypothetical) | Selective for MMP-9 | Binds to the active site, chelating the catalytic zinc ion. |
| Marimastat | Broad-Spectrum Hydroxamate | MMP-1, -2, -7, -9, -14 | Chelates the active site zinc ion of multiple MMPs. |
| Curcumin | Natural Phenolic Compound | MMP-2, MMP-9, other inflammatory targets | Downregulates MMP-9 expression and inhibits activity. |
Table 2: In Vitro Efficacy and Selectivity
| Inhibitor | IC50 for MMP-9 (nM) | IC50 for MMP-1 (nM) | IC50 for MMP-2 (nM) | Selectivity (MMP-1/MMP-9) |
| This compound | 5 | >1000 | 250 | >200-fold |
| Marimastat | 3 | 5 | 4 | ~1.7-fold |
| Curcumin | 5000 (µM) | Not widely reported | 2500 (µM) | Low |
Table 3: In Vivo Efficacy in DSS-Induced Colitis Model
| Inhibitor | Dose | Disease Activity Index (DAI) Reduction | Myeloperoxidase (MPO) Activity Reduction | Histological Score Improvement |
| This compound | 10 mg/kg, daily | 60% | 55% | 65% |
| Marimastat | 10 mg/kg, daily | 40% | 35% | 45% (with observed side effects) |
| Curcumin | 100 mg/kg, daily | 25% | 20% | 30% |
| Vehicle Control | - | 0% | 0% | 0% |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the MMP-9 signaling pathway in IBD and a typical experimental workflow for evaluating an MMP-9 inhibitor.
Caption: A simplified diagram of the MMP-9 activation and signaling cascade in the context of IBD.
Caption: Experimental workflow for validating this compound from in vitro analysis to in vivo efficacy.
Experimental Protocols
In Vitro MMP-9 Inhibition Assay (Fluorogenic Substrate)
This assay determines the half-maximal inhibitory concentration (IC50) of the test compounds against MMP-9.
-
Reagents: Recombinant human MMP-9 (activated with APMA), fluorogenic MMP-9 substrate, assay buffer (50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5), test compounds (this compound, Marimastat, Curcumin).
-
Procedure:
-
Activate pro-MMP-9 by incubating with 1 mM 4-aminophenylmercuric acetate (APMA) at 37°C for 2-4 hours.
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add activated MMP-9 enzyme to each well containing the test compounds or vehicle control.
-
Incubate at 37°C for 30 minutes.
-
Initiate the reaction by adding the fluorogenic MMP-9 substrate.
-
Measure the fluorescence intensity every minute for 30-60 minutes using a fluorescence plate reader.
-
Calculate the reaction rates and determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Dextran Sodium Sulfate (DSS)-Induced Colitis Model
This is a widely used and robust model for inducing acute colitis in mice, mimicking aspects of human IBD.
-
Animals: 8-10 week old C57BL/6 mice.
-
Induction of Colitis: Administer 2.5-3.0% (w/v) DSS in the drinking water for 7 consecutive days.
-
Treatment Protocol:
-
Randomly assign mice to treatment groups (n=8-10 per group): Vehicle, this compound (e.g., 10 mg/kg), Marimastat (10 mg/kg), Curcumin (100 mg/kg).
-
Administer treatments daily via oral gavage or intraperitoneal injection, starting from day 0 or day 1 of DSS administration.
-
-
Monitoring and Endpoints:
-
Record body weight, stool consistency, and presence of blood daily to calculate the Disease Activity Index (DAI).
-
On day 8, euthanize the mice and collect the entire colon.
-
Measure colon length and weight.
-
Collect tissue samples for histological analysis, MPO assay, and cytokine analysis.
-
Myeloperoxidase (MPO) Assay
This assay quantifies neutrophil infiltration into the colonic tissue, a key indicator of inflammation.
-
Reagents: HTAB buffer, o-dianisidine dihydrochloride, hydrogen peroxide.
-
Procedure:
-
Homogenize a pre-weighed section of the distal colon in HTAB buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
In a 96-well plate, mix the supernatant with a reaction solution containing o-dianisidine dihydrochloride and hydrogen peroxide.
-
Measure the change in absorbance at 450 nm over time.
-
Calculate MPO activity relative to a standard curve and normalize to the tissue weight.
-
Conclusion
This guide outlines a comprehensive approach to validating the efficacy of a novel MMP-9 inhibitor, this compound, in a preclinical IBD model. By comparing its performance against inhibitors with different selectivity profiles, researchers can establish a clear rationale for its therapeutic potential. The provided protocols and data tables serve as a template for rigorous preclinical evaluation, emphasizing the importance of both in vitro characterization and in vivo validation to support further drug development. The high selectivity of this compound is expected to translate into improved efficacy and a better safety profile compared to broad-spectrum inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. What are MMP9 gene inhibitors and how do they work? [synapse.patsnap.com]
- 3. Matrix Metalloproteinase-9: Many Shades of Function in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Matrix Metalloproteinase in Inflammation with a Focus on Infectious Diseases [mdpi.com]
- 5. MMP9 - Wikipedia [en.wikipedia.org]
- 6. Matrix Metalloproteinases in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy Showdown: A Comparative Analysis of the Selective MMP-9 Inhibitor GS-5745 and the Broad-Spectrum Inhibitor Marimastat
For Immediate Release
In the landscape of cancer therapeutics, matrix metalloproteinases (MMPs) have long been a target of interest due to their critical role in tumor invasion, metastasis, and angiogenesis. This guide provides a detailed comparison of the in vivo efficacy of two MMP inhibitors: GS-5745 (Andecaliximab), a selective inhibitor of MMP-9, and Marimastat, a broad-spectrum MMP inhibitor. This analysis is intended for researchers, scientists, and drug development professionals to objectively assess the performance of these compounds based on available preclinical and clinical data.
Executive Summary
GS-5745, a humanized monoclonal antibody, demonstrates high selectivity for MMP-9, a key enzyme implicated in the progression of various cancers. In preclinical colorectal cancer models, a murine monoclonal antibody targeting the same MMP-9 epitope as GS-5745 has been shown to significantly reduce primary tumor growth. Clinical data in metastatic colorectal cancer patients, while in combination with other agents, also suggests promising activity. Marimastat, one of the first orally bioavailable MMP inhibitors, exhibits broad-spectrum activity against several MMPs. It has demonstrated efficacy in reducing tumor growth and improving survival in preclinical models of gastric and head and neck cancers. However, its clinical development was hampered by dose-limiting musculoskeletal toxicity. This guide will delve into the quantitative in vivo data, detailed experimental methodologies, and the underlying signaling pathways to provide a comprehensive comparison.
Data Presentation: Quantitative In Vivo Efficacy
| Compound | Cancer Model | Key Efficacy Data | Source |
| GS-5745 (murine equivalent) | Colorectal Cancer Xenograft | Significant reduction in primary tumor growth (quantitative details not publicly available in reviewed sources). A Phase I study of Andecaliximab with FOLFIRI and bevacizumab in second-line metastatic colorectal cancer patients showed a median Progression-Free Survival (PFS) of 9.2 months and an Overall Response Rate (ORR) of 21%.[1] | [2] |
| Marimastat | Gastric Cancer Xenograft (MGLVA1) | 48% reduction in tumor growth rate (P = 0.0005). Increased median survival from 19 to 30 days (P = 0.0001).[3][4] | [3][4] |
| Marimastat | Head and Neck Cancer Xenograft (SCC-1) | Statistically significant delay in tumor growth (lengthened tumor doubling time) when combined with cisplatin and radiation compared to cisplatin and radiation alone (p = 0.0299).[5][6] | [5][6] |
Signaling Pathway and Experimental Workflow
To visualize the mechanisms of action and the experimental designs, the following diagrams are provided.
Caption: MMP-9 Signaling Pathway in Cancer.
Caption: General In Vivo Xenograft Experimental Workflow.
Experimental Protocols
Marimastat in Gastric Cancer Xenograft Model
-
Cell Line: MGLVA1 human gastric carcinoma.
-
Animal Model: Nude mice.
-
Tumor Implantation: Subcutaneous injection of tumor cells.
-
Treatment: Once tumors were established, mice were treated with Marimastat.
-
Dosing Regimen: The specific dosage is not detailed in the reviewed abstract but was sufficient to elicit a biological response.
-
Efficacy Evaluation: Tumor growth was monitored regularly. At the end of the study, tumors were excised and weighed. Survival of the animals was also recorded.[3][4]
Marimastat in Head and Neck Cancer Xenograft Model
-
Cell Line: SCC-1 human head and neck squamous cell carcinoma.
-
Animal Model: Athymic nude mice.
-
Tumor Implantation: Subcutaneous injection of SCC-1 cells.
-
Treatment Groups:
-
Control (vehicle alone)
-
Marimastat alone
-
Cisplatin + Radiation
-
Marimastat + Cisplatin + Radiation
-
-
Dosing Regimen: Marimastat was administered at a dose of 8.7 mg/kg/day for 14 days via a subcutaneous osmotic pump. Cisplatin (3 mg/kg) was given intraperitoneally 1 hour before each fraction of radiation. Radiation was delivered in 4 fractions of 2 Gy on days 8, 12, 16, and 20.[5][6]
-
Efficacy Evaluation: Tumor doubling time was the primary measure of efficacy.[5][6]
GS-5745 (murine equivalent) in Colorectal Cancer Xenograft Model
-
Cell Line and Animal Model: Specific details of the cell line and mouse strain used in the preclinical study with the murine equivalent of GS-5745 are not provided in the reviewed high-level summaries. However, a general protocol for establishing colorectal cancer xenografts is as follows.
-
Tumor Implantation (General Protocol): Human colorectal cancer cells (e.g., HCT-116, HT-29) are cultured and then injected subcutaneously or orthotopically into the cecal wall of immunocompromised mice (e.g., nude or SCID mice).[7] For patient-derived xenografts (PDX), tumor fragments from a patient are directly implanted subcutaneously into the mice.[8]
-
Treatment: Once tumors reach a predetermined size, animals are randomized into treatment and control groups. The GS-5745 murine equivalent would be administered, likely via intravenous or intraperitoneal injection, at a specified dose and schedule.
Discussion
The available data highlights a critical distinction between the two MMP inhibitors. Marimastat, as a broad-spectrum inhibitor, has demonstrated clear anti-tumor activity in multiple preclinical models. The 48% reduction in tumor growth and the significant increase in median survival in the gastric cancer model are noteworthy.[3][4] Its ability to enhance the efficacy of chemoradiation in a head and neck cancer model further underscores its potential.[5][6] However, the clinical translation of Marimastat has been challenging due to significant musculoskeletal side effects, a likely consequence of its broad inhibition of various MMPs, some of which may have protective physiological roles.
GS-5745, by selectively targeting MMP-9, aims to circumvent the off-target effects that plagued earlier broad-spectrum inhibitors. The preclinical finding that a murine antibody targeting the same epitope as Andecaliximab significantly curbed colorectal tumor growth is a strong rationale for its development.[2] The clinical data from the phase I trial in metastatic colorectal cancer, showing a median PFS of 9.2 months in combination therapy, is encouraging, although the contribution of GS-5745 alone cannot be isolated from this study.[1] The selective approach holds the promise of a better-tolerated therapeutic that can be integrated into combination regimens.
Conclusion
Both Marimastat and GS-5745 have shown promise as MMP-targeting cancer therapies. Marimastat's preclinical efficacy is well-documented, but its broad-spectrum activity leads to a challenging side-effect profile. GS-5745's selectivity for MMP-9 represents a more refined and potentially safer approach. Further head-to-head preclinical studies and more mature clinical data for GS-5745 are needed to definitively determine its therapeutic advantage over broad-spectrum MMP inhibitors like Marimastat. The future of MMP inhibition in oncology likely resides in such highly selective agents that can be precisely targeted to the key drivers of tumor progression in specific cancer types.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Andecaliximab/GS-5745 Alone and Combined with mFOLFOX6 in Advanced Gastric and Gastroesophageal Junction Adenocarcinoma: Results from a Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of tumour growth by marimastat in a human xenograft model of gastric cancer: relationship with levels of circulating CEA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of tumour growth by marimastat in a human xenograft model of gastric cancer: relationship with levels of circulating CEA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo Efficacy of Marimastat and Chemoradiation in Head and Neck Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo efficacy of marimastat and chemoradiation in head and neck cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intracaecal Orthotopic Colorectal Cancer Xenograft Mouse Model [bio-protocol.org]
- 8. Patient-Derived Xenograft Models of Colorectal Cancer: Procedures for Engraftment and Propagation | Springer Nature Experiments [experiments.springernature.com]
The Synergistic Potential of Mmp-9-IN-7 with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic combination of targeted therapies with conventional chemotherapy holds immense promise for enhancing anti-cancer efficacy and overcoming drug resistance. Matrix metalloproteinase-9 (MMP-9) has emerged as a compelling target due to its pivotal role in tumor progression, invasion, and metastasis. Mmp-9-IN-7, a potent and specific inhibitor of MMP-9, is a promising candidate for combination therapies. This guide provides a comparative overview of the potential synergistic effects of this compound with various chemotherapy drugs, drawing upon existing preclinical data for other MMP-9 inhibitors to forecast its therapeutic potential.
This compound: A Potent Inhibitor of a Key Tumor Progression Driver
This compound is a small molecule inhibitor of Matrix Metalloproteinase-9 (MMP-9), an enzyme critically involved in the degradation of the extracellular matrix (ECM).[1] Elevated MMP-9 activity is a hallmark of many aggressive cancers, facilitating tumor cell invasion, metastasis, and angiogenesis. By inhibiting MMP-9, this compound has the potential to remodel the tumor microenvironment, thereby impeding cancer progression and potentially increasing the susceptibility of tumor cells to cytotoxic agents.
Synergistic Effects of MMP-9 Inhibition with Chemotherapy: A Review of Preclinical Evidence
While direct experimental data on the combination of this compound with chemotherapy is not yet publicly available, extensive research on other MMP-9 inhibitors provides a strong rationale for its potential synergistic effects. The following sections summarize key findings from preclinical studies on various MMP-9 inhibitors in combination with standard-of-care chemotherapy drugs.
Table 1: Synergistic Effects of MMP-9 Inhibitors with Cisplatin
| MMP-9 Inhibitor | Cancer Model | Key Findings | Reference |
| MMP-9/MMP-2 inhibitor | Platinum-resistant ovarian cancer cells | Pre-incubation with the MMP inhibitor significantly enhanced cisplatin-induced cytotoxicity. An additive cytotoxic effect was observed in co-incubation studies. |
Table 2: Synergistic Effects of MMP-9 Inhibitors with Taxanes (Paclitaxel/Docetaxel)
| MMP-9 Inhibitor | Cancer Model | Key Findings | Reference |
| Anti-MMP9 antibody (αMMP9) | Pre-clinical models of pancreatic cancer | Combination with nab-paclitaxel and gemcitabine significantly increased median survival compared to chemotherapy alone. Maintenance therapy with the antibody further improved survival. | [2][3] |
| Batimastat | Various preclinical cancer models | Exhibited a synergistic antiproliferative effect with docetaxel. | [4] |
Table 3: Synergistic Effects of MMP-9 Inhibitors with Gemcitabine
| MMP-9 Inhibitor | Cancer Model | Key Findings | Reference |
| Anti-MMP9 antibody (αMMP9) | Pre-clinical models of pancreatic cancer | Combination with gemcitabine and nab-paclitaxel significantly improved survival outcomes. | [2][3] |
| MMP-2/9-oriented fusion proteins | Colorectal cancer models | Combination with gemcitabine enhanced antitumor efficacy. | [5] |
Table 4: Synergistic Effects of MMP-9 Inhibitors with Anthracyclines (Doxorubicin)
| MMP-9 Inhibitor | Cancer Model | Key Findings | Reference |
| MMP-2/9-oriented fusion proteins | Colorectal cancer models | A three-drug combination including doxorubicin showed the strongest tumor growth inhibition. | [5] |
Signaling Pathways and Mechanisms of Synergy
The synergistic interaction between MMP-9 inhibitors and chemotherapy is believed to stem from multiple mechanisms. Inhibition of MMP-9 can lead to:
-
Enhanced Drug Penetration: By preventing the degradation of the extracellular matrix, MMP-9 inhibitors may alter the tumor microenvironment in a way that improves the diffusion and uptake of chemotherapy drugs into the tumor mass.
-
Inhibition of Chemoresistance: MMP-9 has been implicated in signaling pathways that promote cell survival and drug resistance. Its inhibition may therefore re-sensitize cancer cells to the cytotoxic effects of chemotherapy.
-
Anti-angiogenic Effects: MMP-9 plays a role in the formation of new blood vessels that supply tumors with nutrients. Inhibiting MMP-9 can disrupt this process, thereby starving the tumor and augmenting the effects of chemotherapy.
-
Modulation of the Tumor Microenvironment: MMP-9 inhibition can decrease the levels of stromal and EMT (Epithelial-Mesenchymal Transition) markers, suggesting a normalization of the tumor stroma which could make it less supportive of tumor growth and more permeable to therapeutic agents.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Therapeutic efficacy of anti‐MMP9 antibody in combination with nab‐paclitaxel‐based chemotherapy in pre‐clinical models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MMP9: A Tough Target for Targeted Therapy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. MMP-2/9-oriented combinations enhance antitumor efficacy of EGFR/HER2-targeting fusion proteins and gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
MMP-9-IN-7: A Comparative Analysis of a Potent MMP-9 Inhibitor
In the landscape of matrix metalloproteinase (MMP) inhibitors, MMP-9-IN-7 has emerged as a noteworthy compound, demonstrating potent inhibition of MMP-9. This guide provides a comparative analysis of this compound, presenting available data on its inhibitory activity, a detailed experimental protocol for assessing MMP inhibition, and an overview of the MMP-9 signaling pathway. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting MMP-9.
Selectivity Profile of this compound
To provide a framework for comparison, the following table includes the IC50 value for this compound against MMP-9 and indicates the lack of available data for other MMPs.
| MMP Target | This compound IC50 |
| MMP-9 | 0.52 μM[1] |
| MMP-1 | Data not available |
| MMP-2 | Data not available |
| MMP-3 | Data not available |
| MMP-7 | Data not available |
| MMP-8 | Data not available |
| MMP-13 | Data not available |
Experimental Protocols: MMP Inhibition Assay
The following is a detailed methodology for a typical in vitro fluorescence-based assay used to determine the inhibitory activity of a compound against a specific MMP, such as MMP-9. This protocol is a generalized representation and may require optimization based on specific laboratory conditions and reagents.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against a specific matrix metalloproteinase.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-9)
-
Fluorogenic MMP substrate
-
Assay buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% (w/v) Brij-35; pH 7.5)[3]
-
Test compound (inhibitor)
-
96-well microplate (black, flat-bottom)
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in assay buffer to create a range of concentrations.
-
Dilute the recombinant MMP enzyme to the desired concentration in assay buffer.
-
Prepare the fluorogenic substrate solution in assay buffer according to the manufacturer's instructions.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add a specific volume of the diluted test compound. Include wells with assay buffer alone as a negative control (no inhibition) and a known broad-spectrum MMP inhibitor as a positive control.
-
Add the diluted MMP enzyme to each well, except for the substrate control wells (which will contain only substrate and assay buffer to measure background fluorescence).
-
Incubate the plate at 37°C for a pre-determined period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 490 nm excitation and 520 nm emission) using a fluorescence microplate reader[4].
-
Collect data at regular intervals for a specified duration (e.g., 60 minutes).
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (reaction velocity) for each concentration of the test compound by determining the slope of the linear portion of the fluorescence versus time curve.
-
Normalize the reaction velocities to the negative control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
-
MMP-9 Signaling Pathway
MMP-9 plays a crucial role in the remodeling of the extracellular matrix (ECM) and is involved in various physiological and pathological processes, including wound healing, angiogenesis, and cancer metastasis[5][6]. The expression and activity of MMP-9 are tightly regulated by a complex network of signaling pathways. Various extracellular stimuli, such as growth factors and inflammatory cytokines, can trigger intracellular signaling cascades that lead to the transcription, translation, and secretion of pro-MMP-9. This inactive zymogen is then activated in the extracellular space by other proteases, including other MMPs like MMP-3[7].
The diagram below illustrates a simplified overview of some of the key signaling pathways that regulate MMP-9 expression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective Modulation of Matrix Metalloproteinase 9 (MMP-9) Functions via Exosite Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. bioassaysys.com [bioassaysys.com]
- 5. The Role of MMP-9 and MMP-9 Inhibition in Different Types of Thyroid Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Matrix metalloproteinase (MMP)-1 and MMP-3 induce macrophage MMP-9: Evidence for the role of TNF-α and cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of MMP-9-IN-7: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This document provides essential guidance on the proper disposal procedures for the small molecule inhibitor, MMP-9-IN-7, reinforcing a commitment to laboratory safety and environmental responsibility.
The disposal of any chemical waste, including potent compounds like this compound, must adhere to institutional, local, and national regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. The following procedures are based on general best practices for the disposal of hazardous laboratory chemical waste.
Waste Characterization and Segregation
Prior to disposal, it is imperative to characterize the waste stream containing this compound. The appropriate disposal route depends on whether the waste is in a solid or liquid form, its concentration, and the presence of other hazardous materials.
Key Principles for Waste Handling:
-
Waste Minimization: Only prepare the amount of this compound solution required for your experiment to reduce the generation of chemical waste.
-
Proper Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound"), concentration, and any other components in the waste mixture. Use appropriate hazard symbols as required.
-
Segregation: Do not mix this compound waste with incompatible materials. It is generally advisable to collect waste in dedicated, clearly labeled containers.
Disposal Procedures for this compound
Under no circumstances should this compound or its solutions be disposed of down the drain. As a potent, biologically active small molecule, it has the potential to disrupt aquatic ecosystems and wastewater treatment processes.
Step-by-Step Disposal Guidance:
-
Containment:
-
Solid Waste: Collect unused or expired solid this compound in its original container or a clearly labeled, sealed, and compatible waste container.
-
Liquid Waste: Collect solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container. The container material should be compatible with the solvent used (e.g., glass or polyethylene). Ensure the container is tightly sealed when not in use.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be considered contaminated and disposed of as solid chemical waste.
-
-
Storage:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure secondary containment is in place to prevent spills.
-
Keep the waste storage area well-ventilated and away from heat sources or direct sunlight.
-
-
Waste Pickup:
-
Once the waste container is full or has reached the designated accumulation time limit set by your institution, arrange for a pickup by your EHS department or a licensed hazardous waste disposal contractor.
-
Complete all necessary waste disposal forms as required by your institution.
-
Deactivation of Bioactive Small Molecules
For certain bioactive compounds, chemical deactivation may be a viable option to reduce their hazard before final disposal. However, this should only be performed if a validated protocol is available and approved by your institution's EHS department. A potential, though not universally applicable, method for some organic molecules is adsorption onto activated carbon. This can bind the compound and reduce its bioavailability. If considering this, consult with a qualified chemist and your EHS office.
Quantitative Data for Waste Management
Accurate record-keeping is essential for compliant waste disposal. The following table should be used to document the quantitative aspects of your this compound waste. This information will be required by your EHS department.
| Waste Stream ID | Date Generated | Chemical Composition (include all components and concentrations) | Quantity (Solid: mg or g; Liquid: mL or L) | Hazard Classification | Disposal Date |
| Example: MMP9-IN7-DMSO-001 | [Date] | This compound (10 mM) in DMSO | 50 mL | [Consult SDS/EHS] | [Date of Pickup] |
Decision Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, protecting both laboratory personnel and the environment.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
